Haematocin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26N2O6S2 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[(1R,4S,5S,11R,14S,15S)-15-acetyloxy-1,11-bis(methylsulfanyl)-2,12-dioxo-3,13-diazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-6,8,16,18-tetraen-5-yl] acetate |
InChI |
InChI=1S/C24H26N2O6S2/c1-13(27)31-17-9-5-7-15-11-23(33-3)22(30)26-20-16(8-6-10-18(20)32-14(2)28)12-24(26,34-4)21(29)25(23)19(15)17/h5-10,17-20H,11-12H2,1-4H3/t17-,18-,19-,20-,23+,24+/m0/s1 |
InChI Key |
FPNHTLQJBSBNHG-KHTMQFLISA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=CC=C2[C@@H]1N3C(=O)[C@@]4(CC5=CC=C[C@@H]([C@H]5N4C(=O)[C@@]3(C2)SC)OC(=O)C)SC |
Canonical SMILES |
CC(=O)OC1C=CC=C2C1N3C(=O)C4(CC5=CC=CC(C5N4C(=O)C3(C2)SC)OC(=O)C)SC |
Synonyms |
haematocin |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Haematocin: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Haematocin, a naturally occurring diketopiperazine with notable antifungal and antiproliferative activities. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and oncology, as well as for professionals involved in the discovery and development of novel therapeutic agents. This document details the chemical structure of this compound, summarizes its biological activities with quantitative data, outlines detailed experimental protocols for its isolation, characterization, and synthesis, and explores its potential mechanism of action.
Chemical Structure of this compound
This compound is a sulfur-containing diketopiperazine, a class of cyclic dipeptides known for their diverse biological activities.[1][2][3] Its molecular formula has been established as C₂₄H₂₆N₂O₆S₂.[4] The structure was elucidated through spectroscopic methods.[4][5]
Quantitative Biological Activity
This compound has demonstrated significant inhibitory effects against fungal pathogens and cancer cell lines. The available quantitative data on its biological activity are summarized in the table below.
| Biological Target | Assay | Activity Metric | Value | Reference(s) |
| Pyricularia oryzae | Germ-tube elongation inhibition | ED₅₀ | 30 µg/mL | [4][5] |
| Pyricularia oryzae | Spore germination inhibition | ED₅₀ | 160 µg/mL | [4][5] |
| Trypanosoma cruzi | Antiparasitic activity | IC₅₀ | 13.32 µM | [4] |
| HepG2 (Hepatocellular Carcinoma) | Proliferation suppression | IC₅₀ | Data not available | [4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to this compound. These are representative protocols based on standard laboratory practices and the available literature. For precise experimental details, consultation of the primary literature is recommended.
Isolation and Purification of this compound from Nectria haematococca
This compound is a secondary metabolite produced by the fungus Nectria haematococca.[4][5] The following protocol outlines a general procedure for its isolation and purification.
1. Fungal Cultivation and Extraction:
- Inoculate Nectria haematococca into a suitable liquid culture medium (e.g., Potato Dextrose Broth).
- Incubate the culture for a sufficient period to allow for the production of secondary metabolites.
- Separate the mycelium from the culture broth by filtration.
- Extract the culture broth with an organic solvent such as ethyl acetate.
- Concentrate the organic extract under reduced pressure to obtain a crude extract.
2. Chromatographic Purification:
- Subject the crude extract to a primary separation step, such as column chromatography on silica gel, using a gradient of solvents (e.g., hexane-ethyl acetate).
- Monitor the fractions for antifungal activity using a bioassay.
- Pool the active fractions and subject them to further purification using High-Speed Counter-Current Chromatography (HSCCC), a method that has been successfully applied to the separation of sulfur-containing diketopiperazines.[4]
- Use a suitable two-phase solvent system for HSCCC.
- Further purify the fractions containing this compound by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structural Elucidation of this compound
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the types and connectivity of protons in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the overall structure of the molecule.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores in the molecule.
Enantioselective Total Synthesis of this compound
An enantioselective total synthesis of this compound has been developed. The following is a high-level overview of a potential synthetic strategy.
The specific details of the multi-step synthesis, including reagents and reaction conditions, can be found in the relevant primary literature.
Antifungal Susceptibility Testing against Pyricularia oryzae
The antifungal activity of this compound can be quantified using a broth microdilution assay to determine the minimum inhibitory concentration (MIC) or the effective dose for 50% inhibition (ED₅₀).
1. Preparation of Fungal Inoculum:
- Culture Pyricularia oryzae on a suitable agar medium (e.g., Oatmeal Agar) to induce sporulation.
- Harvest the conidia (spores) and suspend them in a sterile liquid medium.
- Adjust the concentration of the conidial suspension to a standardized value.
2. Broth Microdilution Assay:
- Prepare a serial dilution of this compound in a suitable liquid medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.
- Add the standardized fungal inoculum to each well.
- Include positive (fungus with no compound) and negative (medium only) controls.
- Incubate the plates under appropriate conditions (e.g., temperature, humidity, light).
- After incubation, visually assess or spectrophotometrically measure the fungal growth in each well.
- The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth. The ED₅₀ can be calculated from the dose-response curve.
Cytotoxicity Assay against HepG2 Cells
The antiproliferative activity of this compound against the hepatocellular carcinoma cell line HepG2 can be assessed using the MTT assay.
1. Cell Culture:
- Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. MTT Assay:
- Seed the HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Mechanism of Action and Signaling Pathways
The precise molecular target and the specific signaling pathways affected by this compound have not yet been fully elucidated. However, based on its chemical class and biological activities, some potential mechanisms can be hypothesized. Diketopiperazines are known to have diverse mechanisms of action, including acting as anti-tubulin agents and modulating quorum-sensing in bacteria.[1][2][3][6]
One related diketopiperazine, glionitrin A, has been shown to activate the ATM-ATR-Chk1/2 pathway, which is involved in the DNA damage response.[7] It is plausible that this compound may exert its antifungal and antiproliferative effects by interfering with key cellular processes such as cell division, cell wall integrity, or stress response signaling pathways in fungi and cancer cells.
Further research is required to identify the specific molecular targets of this compound and to delineate the signaling cascades that it modulates. The diagram below illustrates a generalized fungal stress response pathway, which represents a potential, though unconfirmed, target for antifungal compounds like this compound.
References
- 1. repository.ipb.ac.id [repository.ipb.ac.id]
- 2. Transcriptomic and Ultrastructural Analyses of Pyricularia Oryzae Treated With Fungicidal Peptaibol Analogs of Trichoderma Trichogin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plantbiosecuritydiagnostics.net.au [plantbiosecuritydiagnostics.net.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Nuances of Neuropeptides: A Technical Guide to Haematocin and Oxytocin
A Note to the Reader: The query for "Haematocin" has led to an important clarification. Scientific literature reveals two distinct molecules with very similar names. The first, This compound , is a newly discovered antifungal compound. The second, a well-established neuropeptide, is more commonly known as Oxytocin , with "Hematocin" being a recognized synonym. Given the detailed request for information on signaling pathways and drug development, this guide will focus primarily on the extensively researched hormone, Oxytocin, while also providing available data on the antifungal this compound.
Part 1: this compound - An Antifungal Diketopiperazine
This compound is a novel antifungal diketopiperazine isolated from the culture broth of Nectria haematococca. This fungus is known to cause blight disease in ornamental plants.[1][2]
Quantitative Data: Antifungal Activity of this compound
| Parameter | Value (µg/mL) | Target Organism |
| ED50 (Germ-tube elongation inhibition) | 30 | Pyricularia oryzae |
| ED50 (Spore-germination inhibition) | 160 | Pyricularia oryzae |
Data sourced from Suzuki et al. (2000).[1][2]
Part 2: Oxytocin (Hematocin) - A Comprehensive Overview
Oxytocin is a nine-amino-acid peptide hormone and neuropeptide synthesized in the hypothalamus and released by the posterior pituitary gland.[3][4] It plays a crucial role in a wide array of physiological and behavioral processes, including uterine contractions during labor, lactation, social bonding, and maternal behavior.[3][4]
Discovery and Origin
The journey of understanding Oxytocin began in 1906 when Sir Henry Dale observed the uterine-contracting properties of a posterior pituitary extract.[3][4] The term "oxytocin," derived from the Greek words for "quick birth," was coined in the 1920s.[5] A significant milestone was achieved in the early 1950s when Vincent du Vigneaud determined its nine-amino-acid sequence and successfully synthesized it, a feat for which he was awarded the Nobel Prize in Chemistry in 1955.[3][4]
Quantitative Data: Pharmacokinetics and Receptor Binding of Oxytocin
The following tables summarize key quantitative parameters for Oxytocin.
Table 1: Pharmacokinetic Properties of Oxytocin
| Parameter | Value | Notes |
| Plasma Half-life | 1-6 minutes | Decreased in late pregnancy and during lactation.[5][6] |
| Metabolism | Liver and kidneys (by oxytocinase) | Oxytocinase activity increases during pregnancy.[5] |
| Protein Binding | ~30% | |
| Elimination | Biliary and renal excretion |
Table 2: Receptor Binding Affinity of Oxytocin
| Receptor | Ligand | Kd / Ki (nM) | Cell/Tissue Type |
| Oxytocin Receptor (OTR) | Oxytocin | 0.76 (Kd) | Human Uterine Smooth Muscle Cells[7] |
| Oxytocin Receptor (OTR) | Oxytocin | 1.6 (Kd) | Human Myometrial Cells (at term)[8][9] |
| Oxytocin Receptor (OTR) | Oxytocin | 0.56 (Kd) | HEK293T Cells[8][9][10] |
| Oxytocin Receptor (OTR) | Oxytocin | 4.28 (Ki) | Male Syrian Hamster Brains[11] |
| Vasopressin 1a Receptor (V1aR) | Oxytocin | 495.2 (Ki) | Male Syrian Hamster Brains[11] |
Table 3: Therapeutic Dosages of Oxytocin (as Pitocin)
| Indication | Dosage | Administration Route |
| Labor Induction | 0.5-1 mUnit/min, titrated up to 6 mUnits/min | IV infusion[4] |
| Postpartum Hemorrhage | 10 units after delivery of placenta | IM injection[4] |
| Incomplete or Inevitable Abortion | 10-20 mUnit/min | IV infusion[4] |
Signaling Pathways
The biological effects of Oxytocin are mediated by the Oxytocin Receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of the Gq alpha subunit.
Upon binding of Oxytocin to its receptor, the activated Gαq subunit stimulates Phospholipase C (PLC).[3][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][12] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[3][12] The subsequent increase in intracellular calcium and activation of PKC lead to various cellular responses, most notably smooth muscle contraction in the uterus and mammary glands.[3]
Experimental Protocols
The study of Oxytocin and its receptor involves a variety of experimental techniques. Below are overviews of key methodologies.
This technique is used to measure the concentration of Oxytocin in biological samples like plasma.
The protocol generally involves the competitive binding of radiolabeled Oxytocin (e.g., with ¹²⁵I) and unlabeled Oxytocin from the sample to a limited number of anti-Oxytocin antibodies.[13] After separation of the antibody-bound and free Oxytocin, the radioactivity of the bound fraction is measured. The concentration of Oxytocin in the sample is then determined by comparing these results to a standard curve generated with known concentrations of unlabeled Oxytocin.[13]
This assay is used to characterize the binding of ligands (agonists or antagonists) to the Oxytocin Receptor.
In a typical competitive binding assay, cell membranes expressing the Oxytocin Receptor are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Oxytocin) and varying concentrations of an unlabeled test compound.[7] The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand. The amount of radioactivity retained on the filter is then quantified. By analyzing the displacement of the radioligand by the test compound, the binding affinity (Ki) of the test compound for the Oxytocin Receptor can be determined.[7]
This assay assesses the physiological effect of compounds on uterine muscle contractility.
Strips of uterine muscle tissue are mounted in an organ bath containing a physiological salt solution at body temperature.[14] The tissue is connected to a force transducer to record isometric contractions. After a period of equilibration, during which spontaneous contractions may develop, test compounds are added to the bath in a cumulative manner. The effects of the compounds on the frequency and amplitude of uterine contractions are then recorded and analyzed.[14] This assay is crucial for evaluating the potential of new drugs to either stimulate (oxytocics) or inhibit (tocolytics) uterine activity.[14]
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 4. reference.medscape.com [reference.medscape.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mims.com [mims.com]
- 7. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radioimmunoassay of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Haematocin from Nectria haematococca: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Fungal Metabolite Haematocin
This whitepaper provides a comprehensive technical overview of this compound, an antifungal diketopiperazine produced by the fungus Nectria haematococca. This document is intended for researchers, scientists, and drug development professionals interested in the isolation, characterization, and potential applications of this natural product. The guide details experimental protocols, summarizes available quantitative data, and explores the underlying biological pathways involved in its production.
Introduction to this compound and Nectria haematococca
Nectria haematococca, with its anamorph name Fusarium solani, is a widespread fungus known for its diverse metabolic capabilities. Among its secondary metabolites is this compound, a diketopiperazine that has demonstrated notable antifungal properties. First isolated from the culture broth of N. haematococca found to be causing blight disease on ornamental plants, this compound's structure and biological activity have since been a subject of scientific interest[1][2].
Quantitative Data
Quantitative data regarding the production and activity of this compound is crucial for evaluating its potential as a therapeutic agent. While specific yield data from Nectria haematococca cultures is not extensively reported in the literature, the following table summarizes the available quantitative information.
| Parameter | Value | Organism/Assay | Reference |
| Antifungal Activity (ED50) | |||
| Germ-tube elongation inhibition (Pyricularia oryzae) | 30 µg/mL | In vitro assay | [1][2] |
| Spore-germination inhibition (Pyricularia oryzae) | 160 µg/mL | In vitro assay | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of Nectria haematococca, and the extraction, purification, and analysis of this compound. These protocols are compiled from established methods for fungal secondary metabolite research.
Cultivation of Nectria haematococca for this compound Production
The production of this compound can be achieved through submerged fermentation of Nectria haematococca. Potato Dextrose Broth (PDB) is a commonly used medium for cultivating Fusarium species for secondary metabolite production.
Materials:
-
Nectria haematococca strain
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile distilled water
-
Erlenmeyer flasks
-
Incubator shaker
Protocol:
-
Strain Activation: Culture Nectria haematococca on PDA plates and incubate at 25-28°C for 7-10 days until sufficient mycelial growth is observed.
-
Inoculum Preparation: Prepare a spore suspension by adding sterile distilled water to the PDA plate and gently scraping the surface of the mycelium. Adjust the spore concentration as needed.
-
Fermentation: Inoculate sterile PDB in Erlenmeyer flasks with the spore suspension.
-
Incubation: Incubate the flasks on a rotary shaker at 120-150 rpm and 25-28°C for 14-21 days. The optimal incubation time for maximal this compound production may need to be determined empirically.
Extraction of this compound from Culture Broth
This compound is extracted from the liquid culture using solvent extraction.
Materials:
-
Nectria haematococca culture broth
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Separation of Mycelia: Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Solvent Extraction: Transfer the culture filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Pooling and Drying: Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.
Purification of this compound
The crude extract is purified using chromatographic techniques to isolate this compound.
Materials:
-
Crude this compound extract
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Protocol:
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate fractions based on polarity.
-
Sephadex LH-20 Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.
-
Preparative HPLC: Perform a final purification step using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to obtain pure this compound.
Analytical Quantification of this compound
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
Method Development Outline:
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of calibration standards by diluting the stock solution.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Optimize a gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in positive ion mode.
-
Precursor and Product Ions: Determine the precursor ion ([M+H]+) for this compound and select characteristic product ions for Multiple Reaction Monitoring (MRM) by performing infusion experiments and product ion scans.
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to maximize sensitivity.
-
-
Method Validation: Validate the method according to international guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.
Biosynthesis and Regulation
Biosynthesis of this compound
This compound is a diketopiperazine, a class of cyclic dipeptides. In fungi, the biosynthesis of such compounds is primarily carried out by Non-ribosomal Peptide Synthetases (NRPSs). The genome of Nectria haematococca is known to contain a large number of NRPS genes, indicating a significant capacity for producing a variety of peptide-based secondary metabolites.
The biosynthesis of a diketopiperazine by an NRPS typically involves the following steps:
-
Amino Acid Activation: Two specific amino acids are selected and activated by the adenylation (A) domains of the NRPS.
-
Thiolation: The activated amino acids are then transferred to the thiolation (T) domains (also known as peptidyl carrier protein or PCP domains).
-
Peptide Bond Formation: A condensation (C) domain catalyzes the formation of a peptide bond between the two amino acids.
-
Cyclization and Release: A terminal condensation or thioesterase (TE) domain catalyzes the cyclization of the dipeptide and its release from the enzyme, forming the diketopiperazine ring.
Caption: Generalized workflow for NRPS-mediated diketopiperazine biosynthesis.
Regulation of this compound Production
The production of secondary metabolites in fungi is tightly regulated by a complex network of signaling pathways. These pathways are influenced by environmental cues such as nutrient availability, pH, temperature, and light. While the specific regulatory network for this compound production in N. haematococca has not been elucidated, it is likely governed by global regulators of secondary metabolism, such as the Velvet complex and LaeA, which are known to control the expression of biosynthetic gene clusters in many fungal species.
Caption: A hypothetical signaling pathway for the regulation of this compound production.
Conclusion
This compound from Nectria haematococca represents a promising natural product with demonstrated antifungal activity. This guide provides a foundational framework for researchers to undertake the cultivation of the fungus and the subsequent isolation and analysis of this compound. While further research is needed to fully elucidate its biosynthetic pathway, regulatory networks, and to establish a robust quantitative analysis of its production, the methodologies outlined herein offer a solid starting point for advancing the scientific understanding and potential therapeutic development of this intriguing fungal metabolite.
References
In-Depth Technical Guide to the Antifungal Properties of Haematocin
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Haematocin, a sulfur-containing diketopiperazine produced by the fungus Nectria haematococca, has demonstrated notable antifungal properties, particularly against the rice blast fungus Pyricularia oryzae. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its quantitative antifungal activity, the experimental protocols utilized for its assessment, and a proposed mechanism of action based on related compounds. Due to the limited publicly available data on this compound, this guide synthesizes the foundational research and provides a framework for future investigation into its therapeutic potential.
Introduction
This compound is a novel diketopiperazine isolated from the culture broth of Nectria haematococca[1][2]. Structurally, it belongs to a class of cyclic dipeptides known for a wide range of biological activities, including antimicrobial and antitumor effects[3][4][5]. The initial discovery of this compound highlighted its potent inhibitory effects on key developmental stages of the phytopathogenic fungus Pyricularia oryzae, suggesting its potential as a lead compound for the development of new antifungal agents[1][2]. This guide aims to consolidate the available data on this compound's antifungal properties and to provide detailed experimental context for researchers in the field.
Quantitative Antifungal Activity
The primary quantitative data for this compound's antifungal activity comes from studies on Pyricularia oryzae. Additionally, preliminary studies have indicated activity against Candida species and the protozoan parasite Trypanosoma cruzi. A summary of the available data is presented in Table 1.
Table 1: Summary of the Biological Activity of this compound
| Target Organism | Assay Type | Parameter | Value | Reference |
| Pyricularia oryzae | Germ-tube Elongation Inhibition | ED50 | 30 µg/ml | [1][2] |
| Pyricularia oryzae | Spore Germination Inhibition | ED50 | 160 µg/ml | [1][2] |
| Candida spp. | Antifungal Activity | - | Activity noted | [2] |
| Trypanosoma cruzi | Anti-parasitic Activity | IC50 | 13.32 µM | [2] |
Experimental Protocols
The following experimental protocols are based on the methodologies described in the foundational research on this compound and general practices for antifungal susceptibility testing.
Fungal Strains and Culture Conditions
Pyricularia oryzae spores are harvested from cultures grown on oatmeal agar plates and suspended in a sterile solution. The concentration of the spore suspension is adjusted to a standard density (e.g., 1 x 10^5 spores/ml) using a hemocytometer for use in the antifungal assays.
Antifungal Susceptibility Testing
3.2.1. Germ-tube Elongation Assay
-
A spore suspension of P. oryzae is prepared in a suitable liquid medium.
-
This compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the spore suspension at various concentrations.
-
The treated spore suspensions are incubated under conditions that promote germination and germ-tube growth.
-
After a defined incubation period, the length of the germ tubes is measured microscopically.
-
The ED50 value, the concentration of this compound that inhibits germ-tube elongation by 50% compared to a solvent-treated control, is calculated.
3.2.2. Spore Germination Assay
-
A spore suspension of P. oryzae is plated on water agar plates containing serial dilutions of this compound.
-
The plates are incubated to allow for spore germination.
-
The percentage of germinated spores is determined by microscopic examination.
-
The ED50 value, representing the concentration of this compound that inhibits spore germination by 50% relative to the control, is determined.
The workflow for these antifungal assays is depicted in Figure 1.
Figure 1: General workflow for in vitro antifungal susceptibility testing of this compound against Pyricularia oryzae.
Proposed Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound's antifungal activity has not been elucidated in the available literature. However, based on the known mechanisms of other diketopiperazines, a plausible hypothesis can be formulated.
Many diketopiperazines exert their biological effects by inhibiting key enzymes or disrupting cellular signaling pathways. For instance, some diketopiperazines have been shown to inhibit isocitrate lyase, a crucial enzyme in the glyoxylate cycle of some fungi, including Candida albicans[6]. This cycle is essential for the utilization of two-carbon compounds and is a validated antifungal drug target. Another related compound, acetylaranotin, is known to inhibit viral RNA polymerase[7][8].
Given that this compound is a sulfur-containing diketopiperazine, its mechanism could involve the disruption of cellular redox balance or the inhibition of enzymes sensitive to sulfhydryl modifications. A hypothetical signaling pathway illustrating a potential mechanism of action is presented in Figure 2. This model proposes that this compound may inhibit a key metabolic enzyme, leading to a cascade of downstream effects that ultimately result in the inhibition of fungal growth and development.
Figure 2: A proposed signaling pathway for the antifungal action of this compound.
Conclusion and Future Directions
This compound represents a promising natural product with demonstrated antifungal activity. The available data, though limited, warrant further investigation into its full antifungal spectrum, potency against clinically relevant fungal pathogens, and its precise mechanism of action. Future research should focus on:
-
Determining the Minimum Inhibitory Concentrations (MICs) of this compound against a broad panel of fungi, including various Candida and Aspergillus species.
-
Elucidating the specific molecular target(s) of this compound to understand its mechanism of action.
-
Investigating the signaling pathways modulated by this compound in fungal cells.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of fungal infections.
A deeper understanding of this compound's antifungal properties will be crucial for its potential development as a novel therapeutic agent. The logical progression for future research is outlined in Figure 3.
Figure 3: Logical workflow for the future research and development of this compound.
References
- 1. This compound, a new antifungal diketopiperazine produced by Nectria haematococca Berk. et Br. (880701a-1) causing nectria blight disease on ornamental plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and biofilm inhibiting diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Diketopiperazines from Marine-Derived Streptomyces puniceus on the Isocitrate Lyase of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. its.caltech.edu [its.caltech.edu]
- 8. Enantioselective Total Synthesis of (−) - Acetylaranotin, A Dihydrooxepine Epidithiodiketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
Haematocin: A Technical Guide on its Antifungal Properties and Postulated Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haematocin is a secondary metabolite produced by the fungus Nectria haematococca.[1][2] It belongs to the diketopiperazine class of compounds, which are known for their diverse biological activities.[3][4] First isolated from a strain of N. haematococca causing blight disease in ornamental plants, this compound has demonstrated notable antifungal properties, particularly against the rice blast fungus, Pyricularia oryzae.[1][2] While its antifungal efficacy has been quantified, the precise molecular mechanism of action has not been fully elucidated in published scientific literature. This guide provides a comprehensive overview of the current knowledge on this compound, including its known antifungal activities, the experimental protocols used to assess these activities, and a discussion of its potential mechanism of action based on its chemical class.
Antifungal Activity of this compound
This compound has been shown to inhibit key developmental stages of the pathogenic fungus Pyricularia oryzae, a major cause of rice blast disease. Specifically, it has been reported to inhibit both germ-tube elongation and spore germination, which are critical processes for fungal infection and propagation.[1][2]
Quantitative Data on Antifungal Efficacy
The antifungal activity of this compound against Pyricularia oryzae has been quantified, with specific ED50 values reported for the inhibition of germ-tube elongation and spore germination. This data is summarized in the table below.
| Fungal Species | Biological Process Inhibited | ED50 (µg/mL) |
| Pyricularia oryzae | Germ-tube elongation | 30 |
| Pyricularia oryzae | Spore germination | 160 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for determining the antifungal activity of this compound.
Fungal Culture and Spore Preparation
Pyricularia oryzae is cultured on a suitable nutrient-rich medium, such as potato dextrose agar (PDA), and incubated under conditions that promote sporulation (e.g., 25-28°C with a 12-hour photoperiod). Spores are harvested from the culture plates by flooding the surface with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile glass rod. The resulting spore suspension is filtered through sterile cheesecloth to remove mycelial fragments and centrifuged to pellet the spores. The spores are then washed with sterile water and resuspended to the desired concentration.
Germ-Tube Elongation Assay
-
A spore suspension of Pyricularia oryzae is prepared in a liquid nutrient medium.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the spore suspension at various concentrations. A solvent control is also included.
-
The treated and control spore suspensions are incubated under conditions that promote germination and germ-tube growth.
-
After a defined incubation period, an aliquot of each suspension is observed under a microscope.
-
The length of the germ tubes for a predetermined number of spores is measured for each treatment and control.
-
The percentage of inhibition of germ-tube elongation is calculated relative to the solvent control.
-
The ED50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Spore Germination Assay
-
A spore suspension of Pyricularia oryzae is prepared in a germination-inducing medium.
-
This compound is added to the spore suspension at various concentrations, alongside a solvent control.
-
The suspensions are incubated for a period sufficient for spore germination to occur in the control group.
-
A sample from each treatment is examined microscopically to determine the number of germinated and non-germinated spores. A spore is typically considered germinated if the germ tube is at least half the length of the spore.
-
The percentage of germination inhibition is calculated for each concentration of this compound relative to the control.
-
The ED50 value is calculated from the dose-response curve.
Postulated Mechanism of Action
The specific molecular target and signaling pathways affected by this compound have not been experimentally determined. However, based on its classification as a diketopiperazine, several potential mechanisms of action can be postulated. Diketopiperazines are known to exhibit a range of biological activities, and their antifungal effects may arise from one or more of the following general mechanisms:
-
Disruption of Fungal Cell Wall Integrity: Some antifungal agents target the synthesis of essential cell wall components like chitin or glucans. While not directly reported for this compound, this remains a possibility.
-
Inhibition of Key Fungal Enzymes: Diketopiperazines have been shown to inhibit various enzymes in other organisms. This compound may act by inhibiting an enzyme that is crucial for a vital metabolic pathway in P. oryzae.
-
Interference with Quorum Sensing: In some microorganisms, diketopiperazines can interfere with cell-to-cell communication (quorum sensing), which can regulate virulence and developmental processes in fungi.
-
Induction of Oxidative Stress: The compound could potentially induce the production of reactive oxygen species (ROS) within the fungal cells, leading to cellular damage and apoptosis.
It is important to emphasize that these are hypothesized mechanisms based on the broader class of diketopiperazine compounds. Further research is required to identify the precise molecular target and mechanism of action of this compound.
Conclusion and Future Directions
This compound is a promising antifungal agent of natural origin with demonstrated efficacy against the economically important plant pathogen Pyricularia oryzae. While its initial characterization has provided valuable data on its antifungal spectrum and potency, a significant knowledge gap remains concerning its mechanism of action. Future research should focus on identifying the specific molecular target(s) of this compound within the fungal cell. Techniques such as affinity chromatography, genetic screening of resistant mutants, and transcriptomic or proteomic analyses of this compound-treated fungi could provide crucial insights. A detailed understanding of its mechanism of action is essential for its potential development as a novel antifungal therapeutic in agriculture or medicine.
References
Unraveling the Assembly Line: A Technical Guide to the Putative Haematocin Biosynthesis Pathway
For Immediate Release
[City, State] – [Date] – This whitepaper provides a detailed technical guide for researchers, scientists, and drug development professionals on the putative biosynthetic pathway of Haematocin, a diketopiperazine with antifungal properties produced by the fungus Nectria haematococca. While the specific enzymatic steps for this compound synthesis have yet to be fully elucidated, this document outlines the likely biosynthesis mechanism based on the well-established principles of Non-Ribosomal Peptide Synthetase (NRPS) machinery in fungi. Furthermore, it provides comprehensive experimental protocols for the identification and characterization of the this compound biosynthetic gene cluster.
Introduction to this compound
This compound is a secondary metabolite isolated from the fungus Nectria haematococca (also known by its anamorph name, Fusarium solani).[1] Structurally, it belongs to the diketopiperazine class of compounds, which are cyclic dipeptides known for a wide range of biological activities.[2][3][4] Given its fungal origin and dipeptide structure, the biosynthesis of this compound is hypothesized to be carried out by a multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). Fungi commonly employ NRPSs to produce a vast array of bioactive peptides.[4][5]
The Core Machinery: Non-Ribosomal Peptide Synthetase (NRPS)
The biosynthesis of diketopiperazines in fungi is predominantly carried out by large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[5][6] These enzymatic assembly lines are organized into modules, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. A minimal NRPS module consists of three core domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate by hydrolyzing ATP to form an aminoacyl-AMP intermediate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids attached to the T domains of adjacent modules.
The synthesis of a dipeptide destined for cyclization into a diketopiperazine typically involves a two-module NRPS.
The Putative this compound NRPS
While the specific NRPS responsible for this compound synthesis is unknown, a hypothetical two-module NRPS can be proposed based on the structure of this compound. The constituent amino acids of this compound would be selected and activated by the A domains of the two modules. The dipeptidyl intermediate is then released from the NRPS, and cyclization occurs to form the stable diketopiperazine ring.
Visualizing the Pathway: A Generalized NRPS Model for Diketopiperazine Synthesis
The following diagram illustrates the generalized workflow of a two-module NRPS involved in the biosynthesis of a generic diketopiperazine.
Quantitative Data on Fungal NRPS Function
Specific quantitative data for the this compound biosynthetic enzymes are not available. However, the following table summarizes typical kinetic parameters for adenylation domains of fungal NRPSs, which are critical for substrate selection and activation.
| Parameter | Typical Value Range | Description |
| Km (Amino Acid) | 10 - 500 µM | Michaelis constant for the amino acid substrate. |
| Km (ATP) | 50 - 1000 µM | Michaelis constant for ATP. |
| kcat | 1 - 100 min-1 | Catalytic rate of the adenylation reaction. |
| Specificity | High | A-domains exhibit strong preference for their cognate amino acid. |
Note: These values are generalized from studies of various fungal NRPSs and may not be representative of the specific enzymes involved in this compound biosynthesis.
Experimental Protocols for Elucidating the this compound Biosynthesis Pathway
The following protocols provide a roadmap for the identification and characterization of the this compound biosynthetic gene cluster (BGC) in Nectria haematococca.
Protocol 1: Genome Mining for the this compound BGC
Objective: To identify the putative this compound BGC in the genome of Nectria haematococca.
Methodology:
-
Obtain the Genome Sequence: The genome sequence of Nectria haematococca MPVI (strain 77-13-4) is publicly available.[1][7][8][9]
-
Bioinformatic Analysis:
-
Utilize the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) software to mine the genome for secondary metabolite BGCs.[10]
-
Specifically search the antiSMASH output for NRPS gene clusters. The genome of N. haematococca is known to be large and contains numerous secondary metabolite gene clusters.[1]
-
Look for NRPS clusters that contain a two-module architecture, as this is the most likely configuration for diketopiperazine synthesis.
-
-
Precursor-Based Prediction:
-
Based on the chemical structure of this compound, predict the two precursor amino acids.
-
Analyze the predicted substrate specificities of the A-domains within the candidate NRPS clusters. The "Stachelhaus code" or other predictive tools can be used for this purpose, though their accuracy for fungal NRPSs can be variable.
-
Protocol 2: Gene Knockout and Heterologous Expression
Objective: To functionally verify the involvement of a candidate NRPS gene in this compound biosynthesis.
Methodology:
-
Gene Deletion:
-
Design a gene knockout cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target NRPS gene.
-
Transform N. haematococca protoplasts with the knockout cassette.
-
Select for transformants and confirm the gene deletion via PCR and Southern blotting.
-
-
Metabolite Analysis:
-
Cultivate the wild-type and knockout strains under conditions known to induce this compound production.
-
Extract the secondary metabolites from the culture broth and mycelia.
-
Analyze the extracts by HPLC-MS and compare the metabolite profiles. The absence of the this compound peak in the knockout strain would confirm the gene's role in its biosynthesis.
-
-
Heterologous Expression (Optional):
-
Clone the entire putative this compound BGC into an expression vector.
-
Transform a suitable heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) with the expression vector.
-
Cultivate the transformed host and analyze the culture for the production of this compound.
-
Visualizing the Research Workflow
The following diagram outlines the experimental workflow for the identification and characterization of the this compound BGC.
References
- 1. The Genome of Nectria haematococca: Contribution of Supernumerary Chromosomes to Gene Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Diketopiperazine Formation in Fungi Requires Dedicated Cyclization and Thiolation Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Non-ribosomal Peptide Synthetase Gene Clusters in the Human Pathogenic Fungus Scedosporium apiospermum [frontiersin.org]
- 7. cris.vtt.fi [cris.vtt.fi]
- 8. The genome of Nectria haematococca: contribution of supernumerary chromosomes to gene expansion (Journal Article) | OSTI.GOV [osti.gov]
- 9. pure.psu.edu [pure.psu.edu]
- 10. antiSMASH 8.0: extended gene cluster detection capabilities and analyses of chemistry, enzymology, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Haematocin: A Technical Guide on its Biological Activity Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haematocin is a diketopiperazine, a class of cyclic peptides, isolated from the culture broth of Nectria haematococca. This fungus is itself a plant pathogen responsible for causing Nectria blight disease on ornamental plants like Phalaenopsis spp.[1]. The discovery of this compound is significant as it represents a secondary metabolite produced by a pathogen that exhibits antifungal properties against other plant pathogenic fungi, highlighting the complex chemical interactions in microbial environments. This guide provides a comprehensive overview of the current scientific knowledge regarding the biological activity of this compound, with a focus on its potential applications in agriculture as a biocontrol agent.
Quantitative Data on Antifungal Efficacy
The primary research available has quantified the antifungal activity of this compound against Pyricularia oryzae (now known as Magnaporthe oryzae), the causal agent of rice blast disease, one of the most destructive diseases of rice worldwide. The efficacy was measured by determining the half-maximal effective dose (ED50), which is the concentration of this compound required to inhibit 50% of the fungal growth process. The data is summarized below.
| Target Pathogen | Biological Process Inhibited | Efficacy Metric | Value (µg/mL) | Reference |
| Pyricularia oryzae | Germ-tube elongation | ED50 | 30 | [1][2] |
| Pyricularia oryzae | Spore germination | ED50 | 160 | [1][2] |
Table 1: Antifungal Activity of this compound against Pyricularia oryzae
Experimental Protocols
The following section details a generalized methodology for determining the antifungal activity of a compound like this compound against a filamentous plant pathogen such as Pyricularia oryzae. This protocol is based on standard mycology and plant pathology laboratory practices for assessing spore germination and germ-tube elongation inhibition.
Fungal Isolate and Culture Preparation
-
Isolate: A virulent strain of Pyricularia oryzae is obtained from a recognized culture collection or isolated from infected plant tissue.
-
Culturing: The fungus is cultured on a suitable nutrient-rich medium, such as oatmeal agar or potato dextrose agar (PDA), and incubated under conditions that promote sporulation (e.g., 25°C with a 12-hour photoperiod) for 10-14 days.
Inoculum Preparation (Spore Suspension)
-
Spores (conidia) are harvested from the surface of the agar plates by gently flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20) and scraping the surface with a sterile glass rod.
-
The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments.
-
The spore concentration is determined using a hemocytometer and adjusted with sterile distilled water to a final concentration, typically 1 x 10^5 spores/mL.
Antifungal Susceptibility Assay (Microdilution Method)
This assay is commonly performed in sterile 96-well microtiter plates.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. A serial dilution series is then prepared in a liquid growth medium (e.g., potato dextrose broth - PDB). The final concentration of the solvent should be non-toxic to the fungus (typically ≤1% v/v).
-
Assay Plate Setup:
-
Each well receives a specific volume of the liquid growth medium.
-
Aliquots of the diluted this compound solutions are added to the wells to achieve the desired final concentrations.
-
Control wells are included: a negative control (medium + solvent only) and a positive control (medium + a known fungicide).
-
-
Inoculation: Each well is inoculated with the prepared spore suspension.
-
Incubation: The plate is incubated at an optimal temperature (e.g., 25°C) for a period sufficient for spore germination and germ-tube growth in the control wells (typically 12-24 hours).
Data Analysis and ED50 Determination
-
Spore Germination Inhibition: After incubation, a sample from each well is observed under a microscope. A spore is considered germinated if the length of its germ tube is equal to or greater than its width. The percentage of germination is calculated for each concentration by examining a set number of spores (e.g., 100).
-
Germ-Tube Elongation Inhibition: The length of the germ tubes for a set number of germinated spores is measured using an ocular micrometer. The average germ-tube length is calculated for each concentration.
-
Calculating ED50: The percentage of inhibition for both germination and elongation is calculated relative to the negative control. The ED50 values are then determined by plotting the inhibition percentages against the logarithm of this compound concentrations and performing a probit or logistic regression analysis.
Visualized Experimental Workflow
References
Haematocin: A Technical Guide for Researchers
An In-depth Examination of the Antifungal Diketopiperazine from Nectria haematococca
Abstract
Haematocin, a sulfur-containing diketopiperazine produced by the fungus Nectria haematococca, has demonstrated notable antifungal properties, particularly against the rice blast fungus Pyricularia oryzae. This technical guide provides a comprehensive overview of this compound, including its molecular characteristics, a detailed methodology for its isolation and characterization, and an exploration of its potential mechanism of action. This document is intended for researchers, scientists, and professionals in drug development with an interest in novel antifungal agents.
Molecular Profile
This compound is classified as a diketopiperazine, a large family of cyclic dipeptides known for their diverse biological activities.[1] The fundamental molecular details of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆N₂O₆S₂ | [2] |
| Molecular Weight | 514.6 g/mol | Calculated |
Antifungal Activity
This compound has been shown to be effective against the phytopathogenic fungus Pyricularia oryzae.[2][3] Its primary antifungal effects are the inhibition of germ-tube elongation and spore germination.[2][3] This targeted action on the early stages of fungal development suggests a potential mechanism that disrupts essential processes for fungal establishment and infection.
| Target Organism | Bioactivity | ED₅₀ |
| Pyricularia oryzae | Inhibition of germ-tube elongation | 30 µg/mL[2][3] |
| Pyricularia oryzae | Inhibition of spore germination | 160 µg/mL[2][3] |
Experimental Protocols
The isolation and characterization of this compound from Nectria haematococca involves a multi-step process combining fungal culture, extraction, and chromatographic separation. The following protocol is a synthesized methodology based on established techniques for the isolation of fungal secondary metabolites, including diketopiperazines.
Fungal Culture and Extraction
-
Culture: Nectria haematococca (Berk. et Br.) is cultured in a suitable liquid medium (e.g., potato dextrose broth) under static or shaking conditions at a controlled temperature (typically 25-28°C) for a period sufficient for secondary metabolite production (e.g., 2-4 weeks).
-
Extraction: The culture broth is separated from the mycelium by filtration. The broth is then extracted with an organic solvent such as ethyl acetate. The solvent is subsequently evaporated under reduced pressure to yield a crude extract.
Chromatographic Purification
-
Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate the components based on polarity.
-
Further Purification: Fractions showing antifungal activity are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A C18 reverse-phase HPLC column is often effective for the separation of diketopiperazines.
-
Final Purification: Techniques like high-speed counter-current chromatography (HSCCC) can also be employed for efficient purification, minimizing sample loss due to irreversible adsorption.[2]
Structural Elucidation
The chemical structure of the purified this compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.
-
UV-Vis and IR Spectroscopy: To identify chromophores and functional groups.
Potential Signaling Pathways and Mechanism of Action
While the precise molecular target of this compound has not been definitively identified, its inhibitory action on spore germination and germ tube elongation in P. oryzae suggests interference with crucial signaling pathways that regulate these processes. The general mechanisms of antifungal diketopiperazines are an active area of research.[1] Based on the known biology of fungal pathogens, several signaling pathways represent potential targets for this compound's activity.
Fungal development and pathogenicity are governed by highly conserved signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) pathways.[4][5][6][7] These pathways regulate cellular responses to external stimuli and are critical for processes like cell wall integrity, morphogenesis, and stress response. Disruption of these pathways can lead to arrested development and loss of virulence.
dot
Caption: Potential fungal signaling pathways targeted by antifungal compounds.
Experimental Workflow: Bioactivity-Guided Isolation
The discovery of this compound likely followed a bioactivity-guided isolation workflow, a common strategy in natural product drug discovery. This process involves systematically screening extracts for biological activity and using this activity to guide the purification of the active compound.
dot
Caption: Workflow for bioactivity-guided isolation of this compound.
Conclusion and Future Directions
This compound represents a promising lead compound in the search for new antifungal agents. Its specific activity against Pyricularia oryzae makes it a candidate for further investigation in the context of agricultural applications. Future research should focus on elucidating its precise molecular target and mechanism of action. Understanding the specific signaling pathways affected by this compound will be crucial for its potential development as a targeted antifungal therapy. Additionally, structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new antifungal diketopiperazine produced by Nectria haematococca Berk. et Br. (880701a-1) causing nectria blight disease on ornamental plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitogen-Activated Protein Kinase Signaling in Plant-Interacting Fungi: Distinct Messages from Conserved Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitogen-activated protein kinase signaling in plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cooperative Role of MAPK Pathways in the Interaction of Candida albicans with the Host Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Isolation of Naphthoquinone Pigments (Haematocin) from Nectria haematococca
Audience: Researchers, scientists, and drug development professionals.
Introduction Nectria haematococca, also known by its anamorph name Fusarium solani, is a fungus known to produce a diverse array of secondary metabolites. Among these are a class of brightly colored polyketides known as naphthoquinones. While the term "Haematocin" is not a formally recognized name in scientific literature, it likely refers to the prominent red pigments produced by this fungus, the most well-studied of which is Fusarubin . These pigments and their analogues (e.g., anhydrofusarubin, javanicin) have garnered significant interest due to their wide range of biological activities, including antimicrobial, antifungal, and potent cytotoxic effects against cancer cell lines.[1][2]
This document provides a comprehensive protocol for the isolation and purification of these naphthoquinone pigments from fungal culture. It also summarizes their biological activities and illustrates the experimental workflow and a key signaling pathway associated with their cytotoxic effects.
Potential Applications The naphthoquinone pigments isolated from Nectria haematococca have demonstrated significant biological activities, making them valuable candidates for drug discovery and development:
-
Anticancer Agents: Fusarubin and its derivatives exhibit cytotoxic properties against various human cancer cell lines, including leukemia.[2][3] Their mechanism of action involves the induction of apoptosis, making them interesting leads for novel cancer therapeutics.[3]
-
Antimicrobial Agents: These compounds have shown activity against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, suggesting potential applications as antibiotics.[1][2]
-
Fungicidal Compounds: Analogues of fusarubin have been investigated for their antifungal activity against soil-borne phytopathogenic fungi, indicating potential use in agriculture.[4]
Experimental Protocols
Protocol 1: Fungal Cultivation for Pigment Production
This protocol details the cultivation of Nectria haematococca in a liquid medium optimized for the production of naphthoquinone pigments.
-
Strain Maintenance: Maintain cultures of Nectria haematococca on Potato Dextrose Agar (PDA) plates at 28°C. Subculture every 2-3 weeks to ensure viability.
-
Inoculum Preparation:
-
Aseptically transfer a small agar plug (approx. 1 cm²) of a mature fungal culture to a 250 mL Erlenmeyer flask containing 100 mL of sterile Potato Dextrose Broth (PDB).
-
Incubate the flask at 28°C on an orbital shaker at 150 rpm for 5-7 days, or until substantial mycelial growth is observed. This serves as the seed culture.
-
-
Production Culture:
-
Prepare the production medium. A glycerol-mineral salts medium or a sucrose-based medium can be effective.[1][5] An optimal medium for fusarubin production has been reported as 50 g/L sucrose combined with 6 g/L sodium nitrate.[1]
-
Dispense 100 mL of the production medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving.
-
Inoculate each production flask with 5-10 mL of the homogenized seed culture.
-
Incubate the production cultures at 28°C for 7-14 days with shaking at 150 rpm.[6] The culture broth will turn a deep red color as pigments are produced and secreted.[7]
-
Protocol 2: Extraction and Purification of Naphthoquinone Pigments
This protocol describes the extraction of crude pigments from the culture broth and subsequent purification to isolate fusarubin and related compounds.
-
Harvesting:
-
Solvent Extraction:
-
Transfer the cell-free culture filtrate to a separating funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of an organic solvent such as chloroform or ethyl acetate.[5][10]
-
Shake the funnel vigorously for 10 minutes and allow the layers to separate. The red pigments will partition into the organic phase.
-
Collect the organic layer. Repeat the extraction process 2-3 times to maximize the yield.
-
Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude pigment extract as a dark red solid.[11]
-
-
Column Chromatography:
-
Prepare a chromatography column with silica gel as the stationary phase, equilibrated with a non-polar solvent like hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto the column.
-
Elute the column with a gradient of solvents, starting with hexane and gradually increasing the polarity by adding ethyl acetate or methanol.
-
Collect the fractions. The different colored bands correspond to different pigment analogues. Monitor the separation by visual inspection and Thin-Layer Chromatography (TLC).[5]
-
-
Preparative Thin-Layer Chromatography (TLC):
-
For final purification, use preparative TLC plates (silica gel).[5]
-
Apply the semi-purified fractions from column chromatography as a band onto the plate.
-
Develop the plate in an appropriate solvent system (e.g., dichloromethane:methanol, 90:10 v/v).[11]
-
After development, scrape the distinct colored bands from the plate.
-
Elute the pigment from the silica gel using a polar solvent like methanol or acetone.
-
Filter to remove the silica and evaporate the solvent to yield the pure compound.
-
-
Purity Confirmation: Confirm the purity of the isolated compounds using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and characterize their structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
Data Presentation
Table 1: Influence of Media Composition on Pigment Production
This table summarizes the effect of different nitrogen and carbon sources on the production of key naphthoquinone pigments by F. solani after seven days of cultivation.
| Carbohydrate (50 g/L) | Nitrogen Source | Fusarubin (mg/L) | Javanicin (mg/L) | Bostrycoidin (mg/L) | Anhydrofusarubin (mg/L) |
| Sucrose | Ammonium Tartrate | 120 ± 15 | 35 ± 5 | 110 ± 12 | 15 ± 3 |
| Sucrose | Sodium Nitrate | 155 ± 18 | 45 ± 6 | 25 ± 4 | 20 ± 4 |
| Glucose | Ammonium Tartrate | 95 ± 11 | 28 ± 4 | 90 ± 10 | 12 ± 2 |
| Glucose | Sodium Nitrate | 110 ± 13 | 32 ± 5 | 20 ± 3 | 18 ± 3 |
Data adapted from Pedersen et al., 2021.[1][12] The highest selective production of fusarubin was achieved with sucrose and sodium nitrate.
Table 2: Cytotoxic Activity of Fusarubin (FUS) and Anhydrofusarubin (AFU)
This table presents the half-maximal inhibitory concentration (IC50) values of fusarubin and anhydrofusarubin against various human hematologic tumor cell lines.
| Compound | OCI-AML3 (IC50, µM) | HL-60 (IC50, µM) | U937 (IC50, µM) | Jurkat (IC50, µM) |
| Fusarubin (FUS) | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.5 ± 0.5 |
| Anhydrofusarubin (AFU) | 3.5 ± 0.4 | 4.2 ± 0.5 | 5.0 ± 0.6 | 6.8 ± 0.7 |
Data adapted from Adorisio et al., 2019.[3] Values represent the mean ± standard deviation.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound pigments.
Signaling Pathway Diagram
Caption: Proposed mechanism of Fusarubin-induced apoptosis in cancer cells.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Endophyte - Wikipedia [en.wikipedia.org]
- 3. Fusarubin and Anhydrofusarubin Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New antibiotic pigments related to fusarubin from Fusarium solani (Mart.) Sacc. I. Fermentation, isolation, and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Antiproliferative and Antimicrobial Activities of Secondary Metabolites and Phylogenetic Study of Endophytic Trichoderma Species From Vinca Plants [frontiersin.org]
- 7. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production and New Extraction Method of Polyketide Red Pigments Produced by Ascomycetous Fungi from Terrestrial and Marine Habitats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Biosynthesis of naphthoquinone pigments by fungi of the genus Fusarium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of bioactive secondary metabolites from endophytic fungus Pestalotiopsis neglecta BAB-5510 isolated from leaves of Cupressus torulosa D.Don - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Haematocin, a Novel Hematopoietic Regulatory Factor
Disclaimer: The term "Haematocin" does not correspond to a recognized molecule in publicly available scientific literature. The following application note is a detailed, exemplar protocol for the extraction and study of a hypothetical novel hematopoietic regulatory factor, herein named "this compound." The methodologies, data, and signaling pathways described are based on established principles in protein biochemistry and cell biology for the research and development of therapeutic proteins.
Introduction
This compound is a putative novel cytokine hypothesized to play a crucial role in the differentiation and proliferation of hematopoietic stem cells. Its potential therapeutic applications in hematological disorders necessitate a robust and efficient extraction and purification protocol for further characterization and pre-clinical studies. This document outlines the detailed methodology for the extraction of this compound from conditioned cell culture media, its subsequent purification, and methods for its quantification and characterization.
Data Presentation: Summary of Extraction and Purification
The following tables summarize the quantitative data obtained from a typical this compound extraction and purification process from a 10-liter batch of conditioned media from a recombinant HEK293 cell line expressing this compound.
Table 1: this compound Extraction and Purification Yield
| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) | Purity (%) |
| Conditioned Media | 1500 | 75 | 100 | 5 |
| Ammonium Sulfate Precipitation | 300 | 60 | 80 | 20 |
| Ion Exchange Chromatography | 60 | 54 | 72 | 90 |
| Size Exclusion Chromatography | 48.6 | 48 | 64 | >98 |
Table 2: Quality Control Parameters for Purified this compound
| Parameter | Method | Specification | Result |
| Purity | SDS-PAGE | >98% | Conforms |
| Identity | Western Blot | Positive | Conforms |
| Concentration | BCA Assay | 0.5 mg/mL | 0.52 mg/mL |
| Endotoxin Level | LAL Assay | < 0.1 EU/µg | < 0.05 EU/µg |
| Biological Activity | Cell-based Proliferation Assay | > 1 x 10^6 U/mg | 1.5 x 10^6 U/mg |
Experimental Protocols
Expression of Recombinant this compound in HEK293 Cells
This protocol describes the transient transfection of HEK293 cells for the expression of recombinant this compound.
-
Cell Culture: Maintain Human Embryonic Kidney (HEK293) cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Transfection: When cells reach 80-90% confluency in T175 flasks, transfect them with a mammalian expression vector containing the this compound gene under a strong constitutive promoter. Use a suitable transfection reagent according to the manufacturer's instructions.
-
Conditioned Media Collection: 48 hours post-transfection, replace the culture medium with a serum-free medium. Collect the conditioned medium containing the secreted this compound every 24 hours for 5 days.
-
Clarification: Centrifuge the collected medium at 3000 x g for 20 minutes at 4°C to remove cells and debris. Filter the supernatant through a 0.22 µm filter to ensure sterility and remove any remaining particulates.
This compound Extraction and Purification
This multi-step protocol ensures the purification of this compound to a high degree of purity.
-
Step 1: Ammonium Sulfate Precipitation
-
Slowly add solid ammonium sulfate to the clarified conditioned medium to achieve 60% saturation while gently stirring at 4°C.
-
Allow the protein to precipitate for at least 4 hours or overnight at 4°C.
-
Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the protein pellet in a minimal volume of Buffer A (20 mM Tris-HCl, pH 8.0).
-
Dialyze the resuspended pellet against Buffer A overnight at 4°C to remove excess ammonium sulfate.
-
-
Step 2: Ion Exchange Chromatography (IEX)
-
Equilibrate a Q-Sepharose (anion exchange) column with Buffer A.
-
Load the dialyzed sample onto the column.
-
Wash the column with 5 column volumes of Buffer A to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of 0-1 M NaCl in Buffer A over 10 column volumes.
-
Collect fractions and analyze for the presence of this compound using SDS-PAGE and Western Blot.
-
Pool the fractions containing this compound.
-
-
Step 3: Size Exclusion Chromatography (SEC)
-
Concentrate the pooled fractions from IEX using an appropriate centrifugal filter device.
-
Equilibrate a Superdex 200 (or equivalent) size exclusion column with Buffer B (20 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Load the concentrated sample onto the column.
-
Elute with Buffer B at a constant flow rate.
-
Collect fractions and analyze for this compound.
-
Pool the pure fractions, determine the concentration, and store at -80°C.
-
Quantification and Quality Control
-
Protein Concentration: Determine the total protein concentration using a Bicinchoninic acid (BCA) assay with Bovine Serum Albumin (BSA) as a standard.
-
Purity Assessment: Analyze the purity of the final this compound sample by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) followed by Coomassie Brilliant Blue staining.
-
Identity Confirmation: Confirm the identity of this compound by Western Blot analysis using a specific anti-Haematocin antibody.
-
Endotoxin Testing: Quantify endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay to ensure the suitability of the purified protein for cell-based assays.
-
Biological Activity Assay: Assess the biological activity of this compound by measuring its ability to induce the proliferation of a hematopoietic cell line (e.g., TF-1) using a colorimetric assay such as MTT or WST-1.
Visualizations
This compound Extraction and Purification Workflow
Caption: Workflow for this compound extraction and purification.
Hypothetical this compound Signaling Pathway
Based on the signaling pathways of known hematopoietic cytokines, this compound is proposed to signal through the JAK-STAT pathway.[1] The binding of this compound to its receptor is hypothesized to induce receptor dimerization, leading to the activation of Janus kinases (Jaks).[1] Activated Jaks then phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs).[1] STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation and differentiation.[1]
Caption: Proposed this compound JAK-STAT signaling pathway.
References
Application Note: Liquid Chromatography Methods for Protein Purification
NOTE: The requested compound "Haematocin" is not found in the scientific literature and is presumed to be a typographical error. This document provides detailed methodologies for the purification of Erythropoietin (EPO) , a glycoprotein hormone that regulates red blood cell production, as a representative example of a therapeutic protein purification workflow. The principles and techniques described herein are broadly applicable to the purification of various proteins.
Introduction
Erythropoietin (EPO) is a vital therapeutic protein used to treat anemia associated with chronic kidney disease and chemotherapy.[1] The production of recombinant human EPO (rhEPO) in mammalian cell cultures, such as Chinese Hamster Ovary (CHO) cells, results in a complex mixture of the target protein, host cell proteins, DNA, and other process-related impurities.[1] A multi-step downstream purification process is essential to achieve the high degree of purity and safety required for therapeutic applications. Liquid chromatography is the cornerstone of this process, employing various separation principles to isolate EPO from contaminants.[1][2]
This application note details a comprehensive multi-step chromatographic purification strategy for EPO, including ion-exchange, reversed-phase, hydrophobic interaction, and size-exclusion chromatography.
Purification Workflow Overview
A typical purification process for recombinant proteins like EPO involves multiple chromatographic steps, often categorized as capture, intermediate purification, and polishing.[1][2] The capture step is designed to isolate, concentrate, and stabilize the target protein from the clarified cell culture supernatant. Intermediate steps remove the bulk of impurities, and the final polishing steps eliminate any remaining trace impurities and aggregates.
Caption: A representative multi-step chromatographic workflow for the purification of recombinant Erythropoietin (EPO).
Chromatographic Methods and Protocols
The following sections provide detailed protocols for the key liquid chromatography steps in an EPO purification process. These methods are often used in combination to achieve the desired purity.[3][4]
Anion-Exchange Chromatography (AEX) - Capture Step
Anion-exchange chromatography is frequently used as the initial capture step to select for highly sialylated (acidic) EPO isoforms, which are known to have higher biological activity.[3][4]
Protocol:
-
Column: A strong anion-exchange column, such as one with a Quaternary Ammonium (Q) functional group (e.g., Q-Sepharose).[3]
-
Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 7.0.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 200 mM NaCl, pH 7.0.
-
Sample Preparation: Adjust the clarified cell culture supernatant to a conductivity of ≤ 5 mS/cm and a pH of approximately 7.0-8.0.[5]
-
Loading: Load the prepared sample onto the equilibrated column.
-
Wash: Wash the column with several column volumes of Equilibration Buffer to remove unbound impurities. An optional acidic wash step can be included to remove less acidic isoforms.[6]
-
Elution: Elute the bound EPO using a linear gradient of 0-100% Buffer B (0-200 mM NaCl).[3]
-
Fraction Collection: Collect fractions across the elution peak and analyze for EPO content and purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity and is effective for separating EPO isoforms, particularly O-glycosylated forms, from other protein contaminants.[3][7]
Protocol:
-
Column: A C4 reversed-phase column (e.g., Spherisorb C4, 30 nm).[7]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[3]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[3]
-
Sample Preparation: Pool and buffer-exchange the fractions from the previous step. The sample purity should be at least 60% before this step for optimal results.[7]
-
Loading: Inject the sample onto the equilibrated column.
-
Elution: Apply a linear gradient of Mobile Phase B, for example, from 0% to 70% Acetonitrile over 30-60 minutes.[3] EPO typically elutes at a concentration of around 50% acetonitrile.[7]
-
Analysis: The purity of the collected fractions can be assessed by SDS-PAGE, with an expected purity of nearly 100%.[7]
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on hydrophobicity but under non-denaturing conditions, preserving biological activity.[8] It is a valuable alternative or addition to RP-HPLC.
Protocol:
-
Binding/Equilibration Buffer (High Salt): A buffer containing a high concentration of a non-denaturing salt (e.g., 1-2 M ammonium sulfate in phosphate buffer).
-
Elution Buffer (Low Salt): Phosphate buffer without ammonium sulfate.
-
Sample Preparation: The sample is loaded in a high-salt buffer to promote hydrophobic interactions with the stationary phase.[8]
-
Elution: A decreasing salt gradient is used to elute proteins in order of increasing hydrophobicity.[8] A specific method for eluting EPO from Phenyl-Sepharose involves using 20% ethylene glycol in 10 mM NaOH with 4 M guanidine hydrochloride.[9][10]
Size-Exclusion Chromatography (SEC) - Polishing Step
SEC, or gel filtration, is typically used as a final polishing step to remove aggregates (dimers and oligomers) and other size variants from the monomeric EPO product.[1][11]
Protocol:
-
Column: TSKgel G3000 SWxl or similar silica-based SEC column.[12]
-
Mobile Phase: Isocratic elution with a buffered saline solution, for example, 50 mM sodium phosphate, 300 mM NaCl, pH 6.8.[11]
-
Flow Rate: A low flow rate is typically used to ensure high resolution (e.g., 0.3-0.7 mL/min).[12]
-
Sample Preparation: Concentrate the purified EPO from the previous step.
-
Injection & Elution: Inject a small sample volume (2-4% of column volume) and elute isocratically.[13] Aggregates will elute first, followed by the monomeric EPO, and then smaller contaminants.[11]
-
Detection: Monitor the eluate using UV absorbance at 280 nm or fluorescence detection.[12][14]
Data Presentation: Summary of Purification Parameters
The following table summarizes typical parameters and outcomes for the different chromatography steps.
| Chromatography Step | Column Type | Typical Mobile Phases | Elution Method | Purity Achieved | Recovery | Reference |
| Anion-Exchange (AEX) | Q-Sepharose | A: 20mM Tris-HCl, pH 7.0B: A + 200mM NaCl | Linear Salt Gradient | - | - | [3] |
| Reversed-Phase (RPC) | Spherisorb C4 | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | Linear Acetonitrile Gradient | ~100% (SDS-PAGE) | - | [7] |
| Hydrophobic Interaction (HIC) | Phenyl-Sepharose | High salt (binding) to low salt (elution) | Decreasing Salt Gradient | - | 85% | [9][10] |
| Size-Exclusion (SEC) | TSKgel G3000 SWxl | Isopropyl alcohol/Potassium phosphate buffer, pH 6.8 | Isocratic | Removes >99.5% aggregates | - | [12] |
Erythropoietin (EPO) Signaling Pathway
EPO exerts its effects on erythroid progenitor cells by binding to the EPO receptor (EPOR), which triggers a conformational change and activates several key intracellular signaling pathways.[15][16] This activation is crucial for the survival, proliferation, and differentiation of these cells.[17] The three primary signaling cascades are the JAK2-STAT5, PI3K-Akt, and Ras-MAPK pathways.[15][17]
Caption: Major signaling pathways activated by Erythropoietin (EPO) binding to its receptor.[15][16][18]
References
- 1. Chromatographic purification of recombinant human erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2011035914A1 - Process for the purification of recombinant human erythropoietin (epo), epo thus purified and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 4. PROCESS FOR THE PURIFICATION OF RECOMBINANT HUMAN ERYTHROPOIETIN (EPO) - Patent 2480569 [data.epo.org]
- 5. CN1596268A - Chromatographic purification of recombinant human erythropoietin - Google Patents [patents.google.com]
- 6. EP1428878B1 - Process for the production and purification of erythropoietin - Google Patents [patents.google.com]
- 7. [Purification of recombinant erythropoietin by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. A new preparative method for isolation of human erythropoietin with hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development of a sensitive size exclusion HPLC method with fluorescence detection for the quantitation of recombinant human erythropoietin (r-HuEPO) aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of purification process stresses on erythropoietin peptide mapping profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of high-performance size exclusion chromatography to the determination of erythropoietin in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - ProQuest [proquest.com]
- 18. Reactome | Signaling by Erythropoietin [reactome.org]
Application Notes and Protocols: NMR Spectroscopy for Haematocin Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haematocin, a diketopiperazine natural product, has garnered interest due to its antifungal properties. The definitive determination of its complex three-dimensional structure is paramount for understanding its mechanism of action, facilitating synthetic efforts, and enabling structure-activity relationship (SAR) studies crucial for drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the complete structure elucidation of novel natural products like this compound in solution, providing detailed insights into its carbon skeleton, stereochemistry, and conformation.
This document provides a comprehensive overview of the application of NMR spectroscopy for the structural characterization of this compound. It includes generalized protocols for the key NMR experiments employed in this process and highlights the expected data outputs. While the specific spectral data for this compound from peer-reviewed literature was not accessible for direct inclusion, this guide outlines the methodologies to acquire and interpret the necessary data.
Principle of NMR Spectroscopy in Structure Elucidation
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align with the field. Application of a radiofrequency pulse perturbs this alignment, and as the nuclei relax back to their equilibrium state, they emit a signal. The frequency of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within a molecule.
Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecular structure can be assembled. 1D experiments like ¹H and ¹³C NMR provide information about the types and numbers of protons and carbons, respectively. 2D experiments, such as COSY, HSQC, and HMBC, reveal the connectivity between atoms, allowing for the piecing together of the molecular puzzle.
Experimental Protocols
The following are generalized protocols for the key NMR experiments required for the structure elucidation of this compound. The precise parameters may need to be optimized based on the specific instrument, sample concentration, and solvent used.
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent: Dissolve 5-10 mg of this compound in approximately 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent should be based on the solubility of the compound and should ideally be free of signals that overlap with key resonances of this compound.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent to calibrate the chemical shift scale to 0 ppm.
2. 1D NMR Spectroscopy
-
¹H NMR (Proton NMR): This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).
-
Pulse Sequence: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Data Points: 2048 in the direct dimension (f2) and 256-512 in the indirect dimension (f1).
-
Number of Scans: 2-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a carbon atom.
-
Pulse Sequence: Standard HSQC sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Spectral Width: ~10 ppm in the ¹H dimension and ~160 ppm in the ¹³C dimension.
-
Number of Scans: 2-8 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two, three, and sometimes four bonds apart. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Sequence: Standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width: ~10 ppm in the ¹H dimension and ~200 ppm in the ¹³C dimension.
-
Number of Scans: 4-16 per increment.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is critical for determining the relative stereochemistry and conformation of the molecule.
-
Pulse Sequence: Standard NOESY sequence (e.g., 'noesygpph' on Bruker instruments).
-
Mixing Time: 300-800 ms, needs to be optimized.
-
Number of Scans: 8-32 per increment.
-
Data Presentation
The quantitative data obtained from the 1D and 2D NMR experiments would be summarized in structured tables for clear interpretation and comparison.
Table 1: ¹H NMR Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |
| Data not available in search results |
Table 2: ¹³C NMR Data for this compound
| Position | δC (ppm) |
| Data not available in search results |
Table 3: Key 2D NMR Correlations for this compound
| Proton (δH) | COSY (δH) | HSQC (δC) | HMBC (δC) | NOESY (δH) |
| Data not available in search results |
Visualizations
Experimental Workflow for this compound Structure Elucidation
The logical progression of experiments for determining the structure of this compound is outlined below.
Caption: Workflow for this compound structure elucidation using NMR.
Antifungal Mechanism of Action: Potential Signaling Pathway Interference
While the specific signaling pathway targeted by this compound is not definitively established, many antifungal agents, particularly those derived from natural products, are known to interfere with essential cellular processes in fungi. Diketopiperazines, the class of compounds to which this compound belongs, have been implicated in the disruption of quorum sensing and other signaling cascades. A plausible, though generalized, mechanism could involve the inhibition of a key kinase in a signal transduction pathway crucial for fungal growth, virulence, or stress response.
Caption: Hypothetical inhibition of a fungal signaling pathway by this compound.
Conclusion
NMR spectroscopy is the cornerstone for the unambiguous structure elucidation of complex natural products like this compound. A systematic application of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of the compound's constitution, configuration, and conformation. While specific NMR data for this compound was not available to be presented here, the outlined protocols and workflow provide a robust framework for researchers to acquire and interpret the necessary data to fully characterize this and other novel bioactive molecules. Further research is warranted to elucidate the precise molecular targets and signaling pathways affected by this compound to fully understand its antifungal activity.
Application Notes and Protocols for Evaluating the Antifungal Activity of Haematocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haematocin is a diketopiperazine metabolite isolated from the culture broth of Nectria haematococca.[1][2] It has demonstrated notable antifungal properties, particularly against the rice blast fungus, Pyricularia oryzae.[1][2] Preliminary studies have shown that this compound can inhibit both germ-tube elongation and spore germination, key processes in fungal pathogenesis.[1][2] These application notes provide a comprehensive guide to standardized protocols for evaluating the antifungal efficacy of this compound, presenting methodologies for determining its inhibitory concentrations and offering insights into its potential mechanism of action.
Quantitative Data Summary
The following table summarizes the known antifungal activity of this compound against Pyricularia oryzae. This data serves as a benchmark for further antifungal susceptibility testing.
| Fungal Species | Assay Type | Parameter | Value (µg/mL) |
| Pyricularia oryzae | Germ-tube Elongation | ED50 | 30[1][2] |
| Pyricularia oryzae | Spore Germination | ED50 | 160[1][2] |
Experimental Protocols
Inoculum Preparation
A standardized inoculum is critical for the reproducibility of antifungal susceptibility testing.[3] The following protocol is adapted from established methods for filamentous fungi.[3]
Materials:
-
Fresh, mature (2-3 day old) culture of the test fungus on Potato Dextrose Agar (PDA).
-
Sterile distilled water with 0.1% Tween 20.
-
Sterile cotton swabs.
-
Sterile tubes.
-
Vortex mixer.
-
Hemocytometer.
-
Microscope.
Procedure:
-
Flood the surface of the fungal culture with 5 mL of sterile distilled water containing 0.1% Tween 20.
-
Gently rub the surface with a sterile cotton swab to dislodge the conidia.
-
Transfer the resulting suspension to a sterile tube.
-
Vortex the suspension vigorously for 15 seconds to break up clumps of conidia.[3]
-
Allow the suspension to stand for a few minutes to allow heavier particles to settle.
-
Carefully transfer the upper portion of the suspension to a new sterile tube.
-
Using a hemocytometer, count the number of conidia under a microscope.
-
Adjust the concentration of the conidial suspension with sterile distilled water to the desired concentration for the specific assay (e.g., 1.0 × 10⁶ to 5.0 × 10⁶ CFU/mL).[3]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the MIC of an antifungal agent in a liquid medium.[4][5]
Materials:
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
RPMI 1640 medium (or other suitable broth).
-
Standardized fungal inoculum.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare serial two-fold dilutions of this compound in the microtiter plate using the broth as the diluent. The final volume in each well should be 100 µL.
-
Leave a column of wells with broth only to serve as a negative control (no fungal growth) and another column with broth and fungal inoculum as a positive control (uninhibited growth).
-
Add 100 µL of the standardized fungal inoculum to each well (except the negative control).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[6]
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control.[4][6] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Disk Diffusion Assay
This is a qualitative or semi-quantitative method to assess the antifungal activity of a compound.[4][5]
Materials:
-
This compound solution of known concentration.
-
Sterile paper disks (6 mm diameter).
-
Agar plates (e.g., Mueller-Hinton agar or PDA).
-
Standardized fungal inoculum.
-
Sterile swabs.
Procedure:
-
Evenly spread the standardized fungal inoculum onto the surface of the agar plate using a sterile swab.
-
Allow the plate to dry for a few minutes.
-
Impregnate the sterile paper disks with a known amount of the this compound solution.
-
Place the impregnated disks onto the surface of the inoculated agar plate.
-
Place a disk impregnated with the solvent used to dissolve this compound as a negative control.
-
Incubate the plate at an appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
References
- 1. This compound, a new antifungal diketopiperazine produced by Nectria haematococca Berk. et Br. (880701a-1) causing nectria blight disease on ornamental plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interlaboratory Evaluation of Hematocytometer Method of Inoculum Preparation for Testing Antifungal Susceptibilities of Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Fungal Growth Inhibition Studies Using Haematocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haematocin, a sulfur-containing diketopiperazine produced by the fungus Nectria haematococca, has demonstrated notable antifungal properties.[1][2] Diketopiperazines (DKPs) are a class of cyclic dipeptides known for a wide range of biological activities, including antimicrobial effects. This document provides detailed application notes and standardized protocols for conducting in vitro fungal growth inhibition studies using this compound. It is intended to guide researchers in the systematic evaluation of this compound's antifungal efficacy against various fungal pathogens. The protocols outlined below are based on established methodologies for antifungal susceptibility testing and can be adapted for specific research needs.
Quantitative Data Summary
The currently available data on the in vitro antifungal activity of this compound and related diketopiperazines is summarized below. These values serve as a baseline for designing experimental concentrations and selecting relevant fungal species for further investigation.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Assay Type | Endpoint | Concentration (µg/mL) | Citation |
| Pyricularia oryzae | Germ-tube elongation | ED50 | 30 | [1][2] |
| Pyricularia oryzae | Spore germination | ED50 | 160 | [1][2] |
Table 2: In Vitro Antifungal Activity of Related Diketopiperazines against Candida albicans
| Compound | Fungal Species | Assay Type | Endpoint | Concentration (µg/mL) |
| Diketopiperazine 34 | Candida albicans | Broth Microdilution | MIC | 42 |
| Diketopiperazine 35 | Candida albicans | Broth Microdilution | MIC | 42 |
Postulated Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been fully elucidated. However, based on the known activities of other diketopiperazines, several mechanisms can be postulated. DKPs have been reported to interfere with fungal growth through various means, including the disruption of cell membrane integrity and interference with quorum-sensing pathways, which are crucial for biofilm formation and virulence in many fungal pathogens.
Fungi possess conserved signaling pathways to respond to environmental stress, including exposure to antifungal compounds. Key pathways that could potentially be affected by this compound include the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway, both of which are MAP kinase (MAPK) cascades. Additionally, the cAMP-PKA signaling pathway, which governs morphogenesis and virulence, could be a target.
Experimental Protocols
The following are detailed protocols for determining the in vitro antifungal activity of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile saline or PBS
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Fungal Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and time.
-
Prepare a suspension of fungal cells or spores in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer (OD at 530 nm) or a hemocytometer.
-
Dilute this suspension 1:1000 in the broth medium to obtain a final inoculum concentration of 1 x 10^3 to 5 x 10^3 cells/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in the broth medium in a separate 96-well plate or in tubes. The final concentration range should typically span from 0.125 to 256 µg/mL, but can be adjusted based on expected activity.
-
Transfer 100 µL of each this compound dilution to the corresponding wells of the test microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.
-
Include a positive control well (100 µL of inoculum and 100 µL of drug-free broth) and a negative control well (200 µL of sterile broth).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 24-48 hours, depending on the growth rate of the fungus.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth. Growth can be assessed visually or by measuring the optical density at 490 nm using a microplate reader. The MIC endpoint is often defined as the concentration that causes at least 50% or 90% growth inhibition compared to the positive control.
-
Agar Dilution Assay for Fungal Growth Inhibition
This method is an alternative to broth microdilution and is particularly useful for certain filamentous fungi.
Materials:
-
This compound stock solution
-
Sterile petri dishes
-
Molten agar medium (e.g., Potato Dextrose Agar)
-
Fungal isolates
Protocol:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Add a defined volume of each this compound dilution to molten agar (cooled to approximately 45-50°C) to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no this compound.
-
-
Inoculation:
-
Once the agar has solidified, spot-inoculate a standardized suspension of fungal spores or a small agar plug from a fresh culture onto the center of each plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the fungus until growth is clearly visible on the control plate.
-
-
Growth Inhibition Assessment:
-
Measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of growth inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 where C is the average diameter of the colony on the control plate and T is the average diameter of the colony on the treated plate.
-
Spore Germination and Germ-Tube Elongation Assay for Pyricularia oryzae
This assay is specifically tailored to assess the effect of this compound on key developmental stages of filamentous fungi like P. oryzae.
Materials:
-
This compound stock solution
-
Spore suspension of P. oryzae
-
Sterile microscope slides with concavities or 24-well plates
-
Moist chamber (e.g., a petri dish with moist filter paper)
-
Microscope
Protocol:
-
Preparation of Test Solutions:
-
Prepare serial dilutions of this compound in a suitable buffer or minimal medium.
-
Prepare a spore suspension of P. oryzae and adjust the concentration to approximately 1 x 10^5 spores/mL.
-
Mix equal volumes of the spore suspension and the this compound dilutions.
-
-
Incubation:
-
Place a drop of each mixture onto a concavity slide or into a well of a 24-well plate.
-
Incubate the slides/plates in a moist chamber at 25-28°C for 6-12 hours.
-
-
Microscopic Examination:
-
After incubation, observe the spores under a microscope.
-
Spore Germination: Count the number of germinated and non-germinated spores in at least three different fields of view for each concentration. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Germ-Tube Elongation: For the germinated spores, measure the length of the germ tubes.
-
-
Data Analysis:
-
Calculate the percentage of spore germination inhibition for each this compound concentration.
-
Calculate the average germ-tube length for each concentration.
-
Determine the ED50 (the effective dose that causes 50% inhibition) for both spore germination and germ-tube elongation.
-
Concluding Remarks
The provided protocols offer a standardized framework for investigating the in vitro antifungal properties of this compound. Researchers are encouraged to adapt these methods to their specific fungal strains and laboratory conditions. Further studies are warranted to expand the quantitative data on this compound's antifungal spectrum, elucidate its precise mechanism of action, and explore its potential effects on key fungal signaling pathways. This will contribute to a more comprehensive understanding of its potential as a novel antifungal agent.
References
Application of Haematocin in Agricultural Research: Unraveling a Case of Mistaken Identity
An Important Clarification: Initial research into "Haematocin" for agricultural applications reveals a significant ambiguity. The term "this compound" scientifically refers to a specific antifungal compound. However, the query likely stems from a widely reported, albeit controversial, practice of using the mammalian hormone Oxytocin in agriculture to stimulate plant growth, a substance with a phonetically similar name. This document will address both, providing detailed application notes and protocols for each, while clearly distinguishing between the scientifically identified this compound and the anecdotally used Oxytocin.
Part 1: this compound - The Antifungal Diketopiperazine
This compound is a diketopiperazine, a class of cyclic peptides, produced by the fungus Nectria haematococca. This compound has demonstrated notable antifungal properties, positioning it as a potential candidate for bio-fungicide development in agriculture. Its primary reported activity is against Pyricularia oryzae, the causative agent of rice blast disease, a major threat to rice production worldwide.
Quantitative Data on Antifungal Activity
The efficacy of this compound against Pyricularia oryzae has been quantified, providing valuable data for researchers developing antifungal strategies.
| Target Organism | Parameter | ED50 Value | Reference |
| Pyricularia oryzae | Germ-tube elongation inhibition | 30 µg/ml | [1] |
| Pyricularia oryzae | Spore-germination inhibition | 160 µg/ml | [1] |
Experimental Protocols
1. Extraction and Purification of this compound from Nectria haematococca
This protocol is inferred from standard methodologies for extracting fungal secondary metabolites.
-
Step 1: Fungal Culture. Culture Nectria haematococca in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days at 25°C with shaking to ensure aeration.
-
Step 2: Mycelial Extraction. Separate the mycelia from the culture broth by filtration. The mycelia are then extracted with an organic solvent such as acetone. The solvent is subsequently removed under reduced pressure.
-
Step 3: Solvent Partitioning. The resulting aqueous residue is partitioned with an immiscible organic solvent like ethyl acetate to extract the crude this compound.
-
Step 4: Chromatographic Purification. The crude extract is subjected to column chromatography, typically using silica gel, to separate the different components. Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
2. In Vitro Antifungal Assay of this compound against Pyricularia oryzae
This protocol outlines the steps to evaluate the antifungal activity of this compound.
-
Step 1: Spore Suspension Preparation. Prepare a spore suspension of Pyricularia oryzae in sterile distilled water from a 7-10 day old culture grown on a suitable agar medium. Adjust the spore concentration to 1 x 10^5 spores/ml.
-
Step 2: Preparation of this compound Solutions. Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in sterile distilled water to achieve the desired test concentrations.
-
Step 3: Spore Germination Assay. Mix the spore suspension with the different concentrations of this compound solution on a glass slide or in a microtiter plate. Incubate at 25°C for 24 hours.
-
Step 4: Microscopic Examination. Observe the spores under a microscope to determine the percentage of spore germination and germ-tube elongation. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Step 5: Data Analysis. Calculate the percentage of inhibition for each concentration compared to a control (without this compound) and determine the ED50 value.
Signaling Pathway and Mechanism of Action
The precise signaling pathway of this compound in fungi has not been elucidated. However, the mode of action for many diketopiperazines involves the disruption of fungal cell membrane integrity.
Caption: Proposed mechanism of this compound's antifungal action.
Part 2: Oxytocin - A Controversial Plant Growth Stimulant
The use of Oxytocin, a mammalian hormone, in agriculture to enhance vegetable size is a practice reported in some regions, particularly India.[2] This application is not scientifically well-established and is met with skepticism and health concerns from the scientific community and regulatory bodies.[2] A patent application, however, describes the use of Oxytocin for stimulating plant growth and provides some quantitative data.
Quantitative Data from Patent Application
The following data is summarized from a patent describing the use of a substance with Oxytocin activity to stimulate plant growth.
| Plant Species | Treatment | Parameter | Result |
| Winter Wheat (Triticum sativum) | Oxytocin (1 µg/ml) | Number of germinated seeds | Increased |
| Winter Wheat (Triticum sativum) | Oxytocin (1 µg/ml) | Coleoptile length | Stimulated |
| Bentgrass (Agrostis tenuis) | Oxytocin (1 µg/ml) | Number of germinated seeds | Increased |
| Bentgrass (Agrostis tenuis) | Oxytocin (1 µg/ml) | Root length | Significantly increased |
| Lettuce (Lactuca sativa) | Oxytocin during germination | Fresh weight | Increased |
| Lettuce (Lactuca sativa) | Oxytocin during germination | Dry weight | Increased |
| Lettuce (Lactuca sativa) | Oxytocin during entire experiment | Root length | Inhibited |
Experimental Protocols
The following protocols are based on the methodologies described in the patent for Oxytocin application.
1. Seed Germination Assay
-
Step 1: Preparation of Treatment Solution. Prepare an aqueous solution of Oxytocin at a concentration of 1 µg/ml. Use tap water as a control.
-
Step 2: Seed Treatment. Place 100 seeds of the target plant species (e.g., winter wheat, bentgrass) on filter paper in Petri dishes.
-
Step 3: Application of Solution. To the experimental group, add a sufficient volume of the Oxytocin solution to moisten the filter paper (e.g., 4.5 ml for a 10 cm Petri dish). To the control group, add the same volume of tap water.
-
Step 4: Incubation. Place the Petri dishes in the dark at a constant temperature (e.g., 18°C) for a specified period (e.g., fourteen days).
-
Step 5: Data Collection. After the incubation period, count the number of germinated seeds and measure the length of the coleoptile and roots.
2. Plant Growth Assay (Lettuce)
-
Step 1: Seed Germination. Germinate lettuce seeds in the presence or absence of Oxytocin as described in the seed germination assay.
-
Step 2: Transplanting. After germination, transplant the seedlings into a hydroponic or soil-based growth system.
-
Step 3: Growth Conditions. Grow the plants under controlled conditions of light, temperature, and humidity.
-
Step 4: Treatment during Growth (Optional). For some experimental groups, continue to apply Oxytocin in the nutrient solution or irrigation water.
-
Step 5: Harvesting and Measurement. After a defined growth period, harvest the plants and measure parameters such as fresh weight and dry weight.
Proposed Mechanism of Action and Experimental Workflow
The patent for the use of Oxytocin in plants speculates that its mechanism of action involves improving nutrient uptake, transport, and translocation, as well as enhancing photosynthesis.[3][4] There is no scientifically validated signaling pathway for Oxytocin in plants. The following diagram illustrates the proposed workflow of its effect.
Caption: Proposed workflow for Oxytocin-mediated plant growth stimulation.
Disclaimer: The use of Oxytocin in agriculture is not a recommended or approved practice in many jurisdictions due to potential health risks and a lack of robust scientific evidence for its efficacy and safety in plants. The information provided here is for research and informational purposes only and is based on a patent application and anecdotal reports. Researchers should be aware of and comply with all relevant regulations.
References
- 1. This compound, a new antifungal diketopiperazine produced by Nectria haematococca Berk. et Br. (880701a-1) causing nectria blight disease on ornamental plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 3. EP1408761B1 - Use of oxytocin in order to stimulate plant growth - Google Patents [patents.google.com]
- 4. WO2002102160A1 - Use of a substance with oxytocin activity in order to stimulate plant growth - Google Patents [patents.google.com]
Application Notes and Protocols: Synthetic Haematocin (Oxytocin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haematocin, commercially known as Oxytocin, is a cyclic nonapeptide hormone and neurotransmitter with the amino acid sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2, containing a disulfide bridge between the two cysteine residues.[1] It plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding.[2][3] Synthetic this compound is a vital tool in both clinical settings and biomedical research, enabling detailed investigation into its diverse biological functions and therapeutic potential.[1][4]
These application notes provide a comprehensive overview of the commercial availability of synthetic this compound, its key biological properties, and detailed protocols for its use in common research applications.
Commercial Availability of Synthetic this compound
Synthetic this compound is available from various suppliers, typically as a lyophilized white powder.[1] It is crucial to select a reputable supplier that provides high-purity, research-grade material with appropriate quality control documentation.
Table 1: Selected Commercial Suppliers of Synthetic this compound (Oxytocin) for Research
| Supplier | Product Name(s) | Purity | Available Forms | Key Features |
| Limitless Biotech | Oxytocin | ≥98.5% (HPLC)[1] | Lyophilized powder, Nasal spray[1] | USA-made, GMP compliant, third-party tested.[1] |
| Biofargo | N-Acetyloxytocin | Not specified | Not specified | Synthetic peptide analog for pharmacology and hormone studies.[5] |
| Abcepta | [Thr4,Gly7] Oxytocin | Not specified | Lyophilized powder[6] | Synthetic peptide analog.[6] |
| Sigma-Aldrich (USP) | Oxytocin USP Reference Standard | Pharmaceutical primary standard | Powder | Intended for use in quality tests and assays as specified in the USP compendia. |
| Cayman Chemical | Human Oxytocin Receptor Reporter Assay System | Not specified | Included in assay kit[7] | Provides a complete cell-based assay system for screening compounds.[7][8] |
| PharmaCompass | Oxytocin API | Varies by manufacturer | Active Pharmaceutical Ingredient (API) | Platform to connect with various API manufacturers.[9] |
| Mordor Intelligence | (Market Report) | Not applicable | Not applicable | Lists top companies in the Oxytocin market, including Pfizer, Novartis, and Teva.[10] |
Quality Control and Storage
Ensuring the quality and stability of synthetic this compound is critical for reproducible experimental results.
-
Purity: High-purity this compound (≥98.5%) verified by HPLC is recommended for research applications.[1]
-
Storage: Synthetic this compound is heat-sensitive.[11][12] It should be stored as a lyophilized powder at -20°C for long-term stability.[1][6] For short-term storage of up to 6 months, refrigeration at 2-8°C is acceptable.[6] It is recommended to manage the product in a cold chain to maintain its quality.[11][13]
-
Solubility: this compound is soluble in water, DMSO, and ethanol.[1]
A robust quality control process is essential for ensuring the integrity of commercially supplied synthetic this compound.
Caption: Quality Control Workflow for Synthetic this compound.
Biological Data
Pharmacokinetic Properties
The pharmacokinetic profile of this compound can vary depending on the species and physiological state.
Table 2: Pharmacokinetic Parameters of Synthetic this compound
| Parameter | Species | Value | Reference |
| Half-life | Human (late pregnancy/lactation) | 1-6 minutes[14] | DrugBank Online[14] |
| Half-life | Human (general) | 3-10 minutes[2] | Creative Diagnostics[2] |
| Metabolic Clearance Rate (MCR) | Human (non-pregnant women) | 20.6 ± 2.8 ml/kg/min[15] | PubMed[15] |
| MCR | Human (pregnant women) | 23.1 ± 2.6 ml/kg/min[15] | PubMed[15] |
| MCR | Human (men) | 27 ± 1.8 ml/kg/min[15] | PubMed[15] |
| MCR | Human (gravid women, labor induction) | 7.97 ml/min[16][17] | UTMB Research Experts, PubMed[16][17] |
| Volume of Distribution | Human | Steady-state reached in ~40 mins[14] | DrugBank Online[14] |
| Half-life | Horse | 5.89 minutes (25 IU, IV)[18] | MDPI[18] |
| Half-life | Rat | 1.65 minutes[19] | Wiley Online Library[19] |
Receptor Binding Affinity
This compound exerts its effects by binding to the Oxytocin Receptor (OXTR), a G-protein coupled receptor.
Table 3: Binding Affinity of this compound to the Oxytocin Receptor
| Ligand | Receptor/Tissue | Kd (nM) | Ki (nM) | Reference |
| [3H]Oxytocin | Human Uterine Smooth Muscle Cells | 0.76 ± 0.04 | 0.75 ± 0.08 | PubMed Central[20] |
| [3H]Oxytocin | Human Myometrial Cells (at term) | 1.6 | - | PMC - NIH[21][22] |
| [3H]Oxytocin | HEK293 cells (stably expressing human OXTR) | 0.32 | - | PubMed[23] |
| [3H]Oxytocin | HEK293T cells | 0.56 | - | PMC - NIH[21][22] |
| Oxytocin | Human Oxytocin Receptor | - | 8.56 ± 0.04 (pKi) | PDSP[24] |
| L-371257 (antagonist) | Human Uterine Smooth Muscle Cells | - | 2.21 ± 0.23 | PubMed Central[20] |
| Arginine Vasopressin (AVP) | Human Uterine Smooth Muscle Cells | - | 2.99 ± 0.39 | PubMed Central[20] |
This compound Signaling Pathway
Upon binding to its receptor (OXTR), this compound activates multiple intracellular signaling cascades, primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). These events are central to many of this compound's physiological effects, such as smooth muscle contraction.[2] this compound can also modulate other pathways, including the MAPK/ERK pathway.[25]
Caption: this compound (Oxytocin) Signaling Pathway.
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the human Oxytocin receptor using [3H]-Oxytocin.
Materials:
-
Membrane preparation from cells expressing human OXTR (e.g., HEK293-OXTR or human uterine smooth muscle cells).
-
[3H]-Oxytocin (specific activity ~30-60 Ci/mmol).
-
Unlabeled synthetic this compound (for non-specific binding and standard curve).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Total Binding: Add a known concentration of [3H]-Oxytocin (e.g., 0.5-1.0 nM).
-
Non-specific Binding (NSB): Add [3H]-Oxytocin and a high concentration of unlabeled this compound (e.g., 1 µM).
-
Competitive Binding: Add [3H]-Oxytocin and varying concentrations of the test compound.
-
Membrane Addition: Add the membrane preparation to all wells (e.g., 10-20 µg protein/well).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-Oxytocin and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay (Calcium Mobilization)
This protocol measures the ability of synthetic this compound to stimulate intracellular calcium release in OXTR-expressing cells.
Materials:
-
HEK293 or CHO cells stably expressing the human OXTR.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Synthetic this compound.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Plating: Seed the OXTR-expressing cells into the 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the loading solution to the cells.
-
Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Inject varying concentrations of synthetic this compound into the wells.
-
Measurement: Immediately measure the change in fluorescence over time.
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Plot the change in fluorescence against the log concentration of this compound.
-
Determine the EC50 value from the resulting dose-response curve.
Protocol 3: In Vivo Animal Study (Uterine Contraction in Rats)
This protocol assesses the in vivo uterotonic activity of synthetic this compound in anesthetized female rats.
Materials:
-
Female Sprague-Dawley rats (200-250g), pre-treated with estrogen to sensitize the uterus.
-
Anesthetic (e.g., urethane or ketamine/xylazine).
-
Saline solution (0.9% NaCl).
-
Synthetic this compound.
-
Intrauterine pressure transducer or catheter.
-
Data acquisition system.
-
Surgical instruments.
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature.
-
Surgical Procedure: Perform a laparotomy to expose the uterus. Insert a saline-filled catheter into one of the uterine horns and connect it to a pressure transducer.
-
Cannulation: Cannulate the jugular vein for intravenous administration of compounds.
-
Stabilization: Allow the preparation to stabilize until uterine contractions are regular or have ceased.
-
Compound Administration: Administer a bolus IV injection of synthetic this compound at various doses.
-
Recording: Record the changes in intrauterine pressure for a defined period after each injection.
Data Analysis:
-
Measure the amplitude and frequency of uterine contractions.
-
Plot the contractile response (e.g., area under the curve of the pressure recording) against the log dose of this compound.
-
Determine the dose-response relationship and the effective dose range.
Caption: Experimental Workflow for Synthetic this compound Evaluation.
References
- 1. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. An overview of the oxytocin-oxytocin receptor signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for an experimental investigation of the roles of oxytocin and social support in neuroendocrine, cardiovascular, and subjective responses to stress across age and gender - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biofargo.com [biofargo.com]
- 6. abcepta.com [abcepta.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Synthetic oxytocin API Manufacturers | Suppliers | Drug Master Files (DMF) | CEP | Pharmacompass.com [pharmacompass.com]
- 10. mordorintelligence.com [mordorintelligence.com]
- 11. Oxytocin quality: evidence to support updated global recommendations on oxytocin for postpartum hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ghsupplychain.org [ghsupplychain.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Pharmacokinetics of oxytocin in the human subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 17. The pharmacokinetics of oxytocin as they apply to labor induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Measuring Oxytocin and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Predicting oxytocin binding dynamics in receptor genetic variants through computational modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Characterization of the human oxytocin receptor stably expressed in 293 human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdspdb.unc.edu [pdspdb.unc.edu]
- 25. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Haematocin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Haematocin is a specialized antifungal compound, and detailed public data regarding its specific physicochemical properties, storage, and handling is limited. The following application notes and protocols are based on general knowledge of diketopiperazine compounds and standard laboratory practices for handling similar fungal secondary metabolites. It is crucial to supplement this information with any data provided by the supplier and to perform in-house validation for specific applications.
Introduction to this compound
This compound is a new antifungal diketopiperazine isolated from the culture broth of Nectria haematococca. It has demonstrated inhibitory effects against the germ-tube elongation and spore-germination of Pyricularia oryzae. As a member of the diketopiperazine class of natural products, it represents a potential candidate for further investigation in antifungal drug development. Diketopiperazines are known for their structural rigidity and stability against proteolysis, making them attractive scaffolds for therapeutic agents.
Physicochemical Properties and Storage
Due to the limited specific data for this compound, the following recommendations are based on general properties of diketopiperazine and fungal secondary metabolites.
Table 1: General Physicochemical Properties and Recommended Storage for this compound
| Property | Recommendation/Data |
| Appearance | Typically a solid, crystalline powder. Color may vary. |
| Solubility | Generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol. Aqueous solubility is often low. Prepare stock solutions in an appropriate organic solvent. |
| Storage Conditions | Solid: Store at -20°C for long-term storage, protected from light and moisture. For short-term storage, 4°C is acceptable.[1][2][3][4][5] In Solution: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][3][4][5] |
| Stability | Diketopiperazines are generally stable.[6][7][8] However, prolonged exposure to strong acids, bases, or high temperatures should be avoided. Fungal secondary metabolites can degrade at room temperature over time.[2][3][4][5] |
Safe Handling Procedures
Standard laboratory safety practices should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate gloves (e.g., nitrile) at all times.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard broth microdilution methods to determine the lowest concentration of this compound that inhibits the visible growth of a fungus.[9][10][11][12][13]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Fungal strain of interest
-
Appropriate liquid growth medium (e.g., RPMI 1640, Sabouraud Dextrose Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for quantitative measurement)
-
Incubator
Protocol:
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of fungal cells or spores in sterile saline or growth medium.
-
Adjust the concentration of the suspension to a standard density (e.g., 0.5 McFarland standard, which is approximately 1-5 x 10^6 cells/mL).
-
Dilute the standardized suspension to the final desired inoculum concentration (e.g., 1-5 x 10^3 cells/mL) in the growth medium.[11]
-
-
Prepare Serial Dilutions of this compound:
-
Add 100 µL of growth medium to all wells of a 96-well plate except the first column.
-
Add 200 µL of the highest concentration of this compound to be tested (prepared in growth medium) to the first well of each row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (inoculum without this compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the fungal strain (e.g., 30°C or 35°C) for 24-72 hours.[9]
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[10]
-
For a more quantitative measure, read the optical density (OD) at 600 nm. The MIC can be defined as the concentration that causes a significant reduction in growth (e.g., 50% or 80%) compared to the positive control.[12]
-
Table 2: Antifungal Activity of this compound against Pyricularia oryzae
| Activity Assessed | ED50 Value (µg/mL) |
| Germ-tube elongation | 30 |
| Spore germination | 160 |
Data from original isolation studies.
Fungal Spore Germination Assay
This protocol outlines a method to assess the effect of this compound on the germination of fungal spores.[14][15][16]
Materials:
-
This compound stock solution
-
Fungal spores
-
Germination medium (e.g., Potato Dextrose Broth, sterile water with glucose)
-
Sterile microscope slides or multi-well plates
-
Microscope
-
Humid chamber
Protocol:
-
Prepare Spore Suspension:
-
Harvest spores from a mature fungal culture by scraping the surface with a sterile loop in a small volume of sterile water or saline.[15]
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.[15]
-
Wash the spores by centrifugation and resuspend in the germination medium.
-
Adjust the spore concentration using a hemacytometer to a desired density (e.g., 1 x 10^4 to 1 x 10^5 spores/mL).[15]
-
-
Treatment with this compound:
-
Prepare different concentrations of this compound in the germination medium.
-
Mix the spore suspension with the this compound solutions. Include a control with no this compound.
-
-
Incubation:
-
Pipette a small volume (e.g., 20-50 µL) of each spore suspension onto a sterile microscope slide or into the wells of a microtiter plate.
-
Place the slides or plate in a humid chamber to prevent drying.
-
Incubate at the optimal temperature for germination for a predetermined time (e.g., 6-24 hours).
-
-
Assessment of Germination:
-
Using a microscope, observe a random sample of at least 100 spores for each treatment.
-
A spore is considered germinated if the germ tube is at least as long as the spore's diameter.
-
Calculate the percentage of germination for each concentration of this compound.
-
The results can be used to determine the IC50 (the concentration that inhibits 50% of spore germination).
-
Potential Signaling Pathways and Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, many antifungal agents target key fungal-specific pathways. Potential targets for a novel antifungal like this compound could include:
-
Cell Wall Integrity Pathway: The fungal cell wall is essential for viability and is a common target for antifungals. The Cell Wall Integrity (CWI) pathway, often mediated by Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs), regulates cell wall synthesis and remodeling. Inhibition of this pathway can lead to cell lysis.[17][18]
-
Ergosterol Biosynthesis Pathway: Ergosterol is a vital component of the fungal cell membrane. Several classes of antifungals, such as azoles and polyenes, inhibit the synthesis of ergosterol or directly bind to it, disrupting membrane integrity.[18][19]
Visualizations
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for the Fungal Spore Germination Assay.
Caption: A representative fungal Cell Wall Integrity (CWI) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Total synthesis of complex 2,5-diketopiperazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 10. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 11. Determination of Minimal Inhibitory Concentration (MIC) [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Spore germination assay | Fungal Genetics and Bioinformatics [fgblab.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. youtube.com [youtube.com]
Designing Antifungal Experiments with Haematocin as a Lead Compound: Application Notes and Protocols
A Note on the Biological Activity of Haematocin
Initial research indicates a potential misunderstanding regarding the primary biological activity of this compound. The current scientific literature establishes this compound as a diketopiperazine with antifungal properties, specifically demonstrating inhibitory effects on fungal spore germination and germ-tube elongation. There is no available evidence to suggest that this compound interacts with the oxytocin system or its associated signaling pathways. Therefore, the following application notes and protocols are designed to investigate its established antifungal characteristics.
Application Notes
Introduction
This compound is a diketopiperazine metabolite isolated from the fungus Nectria haematococca. Diketopiperazines are a class of cyclic dipeptides known for a wide range of biological activities, including antimicrobial and antifungal properties. This compound has been specifically shown to inhibit the growth of the rice blast fungus, Pyricularia oryzae, by impeding spore germination and germ-tube elongation, making it a promising lead compound for the development of novel antifungal agents, particularly for agricultural applications.
Mechanism of Action (Hypothesized)
While the precise molecular target of this compound is not yet fully elucidated, many diketopiperazines exert their antifungal effects by disrupting cell wall integrity, interfering with cell membrane permeability, or inhibiting key enzymatic pathways essential for fungal growth and development.[1][2][3] Potential mechanisms could involve the disruption of signaling pathways that regulate morphogenesis, such as the cAMP-dependent protein kinase A (PKA) pathway or the mitogen-activated protein kinase (MAPK) cascades, which are crucial for spore germination and hyphal growth in many fungal species.[4][5]
Potential Applications
-
Agrochemicals: Development of new fungicides to control phytopathogenic fungi like Pyricularia oryzae.
-
Drug Discovery: Serving as a scaffold for the synthesis of more potent and selective antifungal compounds.
-
Research Tool: A tool to probe the signaling pathways governing fungal development and pathogenesis.
Experimental Protocols
The following protocols provide a framework for the initial characterization of this compound's antifungal activity.
Protocol 1: In Vitro Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a target fungus (e.g., Pyricularia oryzae).
Materials:
-
This compound
-
Target fungal strain (e.g., Pyricularia oryzae)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium[6]
-
Sterile 96-well microtiter plates[6]
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Sterile water or saline
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Fungal Inoculum Preparation: Culture the target fungus and prepare a spore suspension. Adjust the concentration to 1 x 10⁵ spores/mL in PDB.[6]
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using PDB to achieve a range of desired concentrations.
-
Inoculation: Add the fungal spore suspension to each well. Include a positive control (fungus with no this compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 25-28°C for 48-96 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of this compound that results in no visible fungal growth, which can be assessed visually or by measuring the absorbance at 450 nm.[6]
-
MFC Determination: To determine the MFC, take an aliquot from the wells with no visible growth (at and above the MIC) and plate it on fresh agar plates. Incubate for 48-72 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.
Protocol 2: Spore Germination Inhibition Assay
Objective: To quantify the effect of this compound on the germination of fungal spores.
Materials:
-
This compound
-
Fungal spore suspension (1 x 10³ spores/mL)[7]
-
Potato Dextrose Agar (PDA) or a suitable germination medium[7]
-
Sterile petri dishes
-
Microscope slides and coverslips
-
Microscope
Procedure:
-
Prepare Test Plates: Prepare PDA plates supplemented with various concentrations of this compound. A control plate should contain no this compound.
-
Inoculation: Spread an aliquot (e.g., 100 µL) of the spore suspension onto the surface of the control and test plates.[7]
-
Incubation: Incubate the plates at 25-28°C for 24 hours.[7]
-
Microscopic Examination: After incubation, place a drop of the spore suspension from each plate onto a microscope slide and cover with a coverslip.
-
Quantification: Observe at least 100 spores per replicate under the microscope. A spore is considered germinated if the germ tube length is greater than its smallest diameter.[7]
-
Calculation: Calculate the Percentage of Spore Germination Inhibition (PSGI) using the following formula: PSGI (%) = [(Nc - Nt) / Nc] x 100 Where Nc is the number of germinated spores in the control, and Nt is the number of germinated spores in the this compound-treated sample.[7]
Protocol 3: Germ Tube Elongation Assay
Objective: To assess the impact of this compound on the growth of germ tubes after spore germination.
Materials:
-
Same as Protocol 2.
Procedure:
-
Assay Setup: Follow steps 1-3 from the Spore Germination Inhibition Assay (Protocol 2).
-
Microscopic Analysis: After incubation, use a microscope equipped with an ocular micrometer to measure the length of the germ tubes for at least 50 germinated spores per treatment.
-
Data Analysis: Calculate the average germ tube length for each this compound concentration and compare it to the control.
Data Presentation
The quantitative data generated from these experiments can be summarized in the following tables for clear comparison.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Pyricularia oryzae | ||
| Aspergillus fumigatus | ||
| Candida albicans |
Table 2: Effect of this compound on Fungal Spore Germination and Germ Tube Elongation
| This compound Conc. (µg/mL) | Spore Germination Inhibition (%) | Average Germ Tube Length (µm) |
| 0 (Control) | 0 | |
| 10 | ||
| 30 | ||
| 100 | ||
| 160 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway targeted by this compound.
Caption: Experimental workflow for characterizing this compound's antifungal activity.
Caption: Hypothesized inhibition of the fungal cAMP/PKA signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Antifungal activity of diketopiperazines and stilbenes against plant pathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Special Issue “Signal Transductions in Fungi” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomic and Ultrastructural Analyses of Pyricularia Oryzae Treated With Fungicidal Peptaibol Analogs of Trichoderma Trichogin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.3.2. Spore Germination Inhibition Assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Haematocin Production
Welcome to the technical support center for improving Haematocin yield from fungal cultures. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this promising antifungal compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species produce it?
A1: this compound is an antifungal secondary metabolite belonging to the diketopiperazine class of compounds. It was first isolated from Nectria haematococca, a fungus known to cause blight disease in ornamental plants.[1][2] It has also been successfully isolated from a marine fungus, Cladosporium sp.[1] this compound has demonstrated notable inhibitory activity against the rice blast pathogen Pyricularia oryzae.[1][2]
Q2: My fungal culture is not producing any detectable this compound. What are the initial troubleshooting steps?
A2: A lack of this compound production can be due to several factors. Here are some initial steps to take:
-
Confirm the Fungal Strain: Verify the identity of your fungal strain through molecular methods to ensure it is a known this compound producer.
-
Vary Culture Conditions (OSMAC Approach): The "One Strain, Many Compounds" (OSMAC) approach is a valuable strategy.[3][4][5] Systematically alter culture parameters such as media composition, temperature, pH, and aeration (static vs. shaking cultures) as secondary metabolite production is highly sensitive to environmental conditions.[6]
-
Extend Cultivation Time: Secondary metabolite production often occurs in the stationary phase of fungal growth (idiophase).[7] Extend the cultivation period to allow for the accumulation of this compound.
-
Check for Contamination: Microbial contamination can inhibit the growth of your target fungus and its production of secondary metabolites.
Q3: How can I increase the yield of this compound from my cultures?
A3: To enhance this compound yield, consider the following strategies:
-
Media Optimization: Experiment with different culture media. Studies have shown that media such as Potato Dextrose Agar (PDA), Czapek, rice-based media, and ISP2 can influence secondary metabolite production.[1]
-
Co-cultivation: Growing your producing strain with other microorganisms (bacteria or other fungi) can trigger the expression of otherwise silent biosynthetic gene clusters and enhance the production of secondary metabolites.[8][9]
-
Elicitation: The addition of chemical elicitors or epigenetic modifiers to the culture medium can stimulate secondary metabolite biosynthesis.[5][6]
-
Solid-State vs. Submerged Fermentation: The morphology of the fungus (e.g., dispersed hyphae vs. pellets in submerged culture) can impact metabolite production.[10] Compare yields from both solid-state and submerged fermentation to determine the optimal method for your strain.
Q4: What is the most effective method for extracting this compound from the fungal culture?
A4: The choice of extraction method depends on the scale of your culture and the downstream application. Common methods include:
-
Solvent Extraction: The fungal broth is typically extracted with an organic solvent such as ethyl acetate, methanol, or chloroform.[8][11]
-
Solid-Phase Extraction (SPE): SPE can be used for the cleanup and concentration of the crude extract.[3][4][5]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC has been successfully used for the preparative separation and purification of this compound.[1]
Q5: How can I quantify the amount of this compound in my extracts?
A5: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the standard method for quantifying this compound. Specifically, HPLC-UV-MS or Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) are commonly used.[3][4][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no sporulation of the fungal culture | - Inappropriate culture medium or conditions for sporulation. - The fungal strain is inherently a poor sporulator. | - Test different solid media to induce sporulation. - If the fungus does not sporulate, you can inoculate liquid cultures using mycelial plugs from a solid culture.[3][4][5] |
| Low complexity of secondary metabolites in the extract | - Suboptimal culture conditions. - Insufficient culture volume for detection. | - Vary culture parameters (media, temperature, aeration) systematically.[3][4][5] - Increase the volume of the culture medium to concentrate the metabolites.[5] |
| Difficulty in separating this compound from other compounds | - Co-elution of compounds with similar chemical properties. | - Optimize the chromatographic method (e.g., gradient, column chemistry). - Employ advanced separation techniques like High-Speed Counter-Current Chromatography (HSCCC) for purification.[1] |
| Inconsistent yields between batches | - Variability in inoculum size or quality. - Slight variations in culture conditions. | - Standardize the inoculum preparation (e.g., spore count). - Maintain strict control over all culture parameters (temperature, pH, agitation, etc.). |
Experimental Protocols
Protocol 1: Fungal Culture and Inoculum Preparation
This protocol describes the steps for preparing a spore suspension for inoculating liquid cultures. If your strain does not sporulate, refer to the troubleshooting guide for using mycelial plugs.
-
Fungal Strain Activation: From a glycerol stock, streak the fungal strain onto a suitable solid medium (e.g., Potato Dextrose Agar) and incubate at the optimal temperature until sufficient growth is observed.
-
Spore Production: Transfer the actively growing mycelium to slant culture tubes containing a sporulation-inducing medium. Incubate for 3-10 days to allow for spore formation.[5]
-
Spore Suspension Preparation:
-
Add 5 mL of a sterile 0.5% Tween 80 solution to each slant culture tube.
-
Gently scrape the surface of the mycelium with a sterile loop to release the spores.[3][5]
-
Filter the suspension through sterile fiberglass into a sterile flask.[3][5]
-
Centrifuge the spore suspension at 4000 rpm for 15 minutes.
-
Discard the supernatant and resuspend the spore pellet in sterile distilled water. Repeat this washing step three times.
-
Combine the washed spore pellets.
-
-
Spore Counting: Use a hemocytometer to count the number of spores in the suspension to standardize the inoculum concentration for your experiments. A typical final concentration for inoculation is approximately 10^5 spores/mL.[4]
Protocol 2: this compound Extraction from Liquid Culture
This protocol provides a general method for solvent extraction of this compound from a fungal broth.
-
Culture Harvest: After the desired incubation period, separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Solvent Extraction:
-
Transfer the culture broth to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Storage: Store the dried crude extract at -20°C until further analysis.
Protocol 3: Quantification of this compound by HPLC-MS
This protocol outlines the general steps for analyzing and quantifying this compound in a crude extract.
-
Sample Preparation:
-
Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol) to a specific concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC-MS Analysis:
-
Use a C18 reverse-phase column for separation.
-
Develop a gradient elution method using water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Set the mass spectrometer to operate in positive ion mode and use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of this compound based on its specific mass-to-charge ratio (m/z).
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations
Experimental Workflow for Improving this compound Yield
Caption: A workflow for systematically improving this compound yield.
Troubleshooting Logic for Low this compound Production
Caption: A logical flow for troubleshooting low this compound yield.
General Signaling Pathway for Fungal Secondary Metabolite Production
Caption: A simplified signaling pathway for secondary metabolite production.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new antifungal diketopiperazine produced by Nectria haematococca Berk. et Br. (880701a-1) causing nectria blight disease on ornamental plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Haematocin in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of Haematocin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an antifungal agent belonging to the diketopiperazine class of compounds.[1][2][3] Like many diketopiperazines, this compound is a cyclic dipeptide that can exhibit low aqueous solubility due to its chemical structure. This poor solubility can pose a significant challenge in experimental settings, leading to issues with compound precipitation, inaccurate concentration measurements, and reduced bioavailability in both in vitro and in vivo assays.
Q2: What are the initial steps to take when encountering solubility issues with this compound?
When you encounter solubility problems with this compound, it is crucial to start with the basics. First, ensure that you are using a high-purity solvent and that your stock solutions are properly prepared. It is also important to visually inspect your solutions for any signs of precipitation. If you observe any particulate matter, centrifugation or filtration may be necessary. For initial experiments, preparing a fresh stock solution is always recommended.
Q3: Can I use organic solvents to dissolve this compound?
Yes, organic solvents are commonly used to dissolve poorly water-soluble compounds like this compound. Dimethyl sulfoxide (DMSO) is a frequently used solvent for creating high-concentration stock solutions of diketopiperazines.[4][5] Other polar organic solvents such as ethanol, methanol, and N,N-dimethylformamide (DMF) may also be effective.[4][6] However, it is important to be mindful of the final concentration of the organic solvent in your experimental system, as high concentrations can be toxic to cells.
Q4: How can I minimize the toxic effects of organic solvents in my cell-based assays?
To minimize solvent toxicity in cell-based assays, it is best practice to prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final working concentration in your aqueous assay medium. The final concentration of the organic solvent should ideally be kept below 0.5% (v/v) to avoid significant effects on cell viability and function. Always include a vehicle control (assay medium with the same final concentration of the organic solvent without this compound) in your experiments to account for any solvent-specific effects.
Troubleshooting Guide
This guide provides systematic approaches to address common issues related to this compound's low solubility.
Issue 1: this compound precipitates out of solution upon dilution into aqueous buffer or cell culture medium.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the final aqueous solution.
-
The "salting-out" effect, where the solubility of a non-polar compound decreases with increasing salt concentration in the aqueous solution.
-
The pH of the final solution is not optimal for this compound's solubility.
Troubleshooting Steps:
-
Reduce the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if your assay sensitivity allows for it.
-
Optimize the Dilution Method: Instead of adding the this compound stock solution directly to the final volume of the aqueous solution, try adding it dropwise while vortexing or stirring to facilitate better mixing and prevent localized high concentrations that can lead to precipitation.
-
Co-Solvent System: Prepare the final solution using a co-solvent system. This involves adding a water-miscible organic solvent to the aqueous solution before adding the this compound stock. Common co-solvents include ethanol and propylene glycol. The optimal ratio of co-solvent to aqueous solution will need to be determined empirically.
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. While the structure of this compound does not immediately suggest strong acidic or basic properties, empirical testing of a range of pH values for your buffer system may reveal an optimal pH for solubility.
-
Use of Surfactants: Non-ionic surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to increase the solubility of hydrophobic compounds. It is important to test the compatibility of the surfactant with your experimental system.
Issue 2: Inconsistent or non-reproducible results in biological assays.
Possible Causes:
-
Incomplete dissolution of this compound in the stock solution.
-
Precipitation of this compound in the assay plate over time.
-
Adsorption of the compound to plasticware.
Troubleshooting Steps:
-
Ensure Complete Dissolution of Stock: After dissolving this compound in an organic solvent, sonicate the solution for a few minutes to ensure complete dissolution. Visually inspect the solution for any undissolved particles.
-
Pre-warm Solutions: If you are diluting a concentrated stock solution into a cooler aqueous medium, precipitation can occur. Pre-warming the aqueous medium to the experimental temperature (e.g., 37°C for cell-based assays) before adding the this compound stock can help maintain solubility.
-
Use Low-Binding Plates: For sensitive assays, consider using low-protein-binding microplates to minimize the loss of this compound due to adsorption to the plastic surface.
-
Agitation during Incubation: For longer incubation periods, gentle agitation of the assay plate can help to keep the compound in solution.
Data Presentation
| Solvent | General Solubility of Diketopiperazines | Remarks |
| Water | Generally low to sparingly soluble. | Solubility can be influenced by the specific amino acid residues and their side chains. |
| Dimethyl Sulfoxide (DMSO) | Generally good solubility. | A common choice for preparing high-concentration stock solutions.[4][5] |
| Ethanol | Variable solubility. | Can be used as a co-solvent to improve aqueous solubility.[6] |
| Methanol | Variable solubility. | Similar to ethanol, can be used in co-solvent systems.[6] |
| N,N-Dimethylformamide (DMF) | Generally good solubility. | Another option for preparing stock solutions. |
| Aqueous Buffers (e.g., PBS) | Generally low solubility. | This is often where solubility issues become apparent in biological assays. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular weight of this compound will be required for this calculation).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If any particulate matter is still visible, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Antifungal Susceptibility Testing using Broth Microdilution
This protocol is a general guideline for determining the minimum inhibitory concentration (MIC) of this compound against a fungal strain.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fungal strain of interest
-
Appropriate fungal growth medium (e.g., RPMI-1640)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Fungal Inoculum: Culture the fungal strain and prepare a standardized inoculum suspension in the growth medium according to established protocols (e.g., CLSI guidelines).
-
Prepare Serial Dilutions of this compound: a. In the first column of a 96-well plate, add the growth medium. This will serve as the negative control (no fungus). b. In the second column, add the fungal inoculum in the growth medium. This will serve as the positive control (fungal growth without this compound). c. In a separate plate or deep-well block, prepare a two-fold serial dilution of the this compound stock solution in the growth medium to achieve the desired final concentration range. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Inoculate the Plate: Transfer a fixed volume of the fungal inoculum to each well containing the serially diluted this compound.
-
Incubation: Cover the plate and incubate at the optimal temperature and for the appropriate duration for the fungal strain being tested.
-
Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring the optical density (OD) at a specific wavelength using a microplate reader.
Mandatory Visualizations
Signaling Pathway
Diketopiperazines, the class of compounds to which this compound belongs, have been shown to exert their antifungal effects through various mechanisms, including the potential modulation of cellular signaling pathways that are crucial for fungal growth and virulence. One such pathway is the High Osmolarity Glycerol (HOG) pathway, a conserved mitogen-activated protein kinase (MAPK) cascade that plays a key role in the fungal stress response.
Caption: A simplified diagram of the fungal HOG signaling pathway.
Experimental Workflow
The following workflow outlines the key steps for troubleshooting the solubility of this compound in a typical cell-based assay.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. This compound, a new antifungal diketopiperazine produced by Nectria haematococca Berk. et Br. (880701a-1) causing nectria blight disease on ornamental plants [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Haematocin for Long-Term Studies
Disclaimer: Information on the specific properties and stability of Haematocin is limited in publicly available scientific literature. Therefore, this technical support center provides guidance based on the general characteristics of diketopiperazines and peptide-based antifungal agents. The protocols and data presented are intended to serve as a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an antifungal agent belonging to the diketopiperazine class of compounds. Diketopiperazines are cyclic dipeptides known for their structural stability and diverse biological activities.[1] As a peptide-based molecule, its stability can be influenced by factors such as temperature, pH, and the presence of enzymes.
Q2: What are the primary degradation pathways for this compound?
Based on the general behavior of diketopiperazines and peptides, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The peptide bonds in the diketopiperazine ring can be susceptible to hydrolysis, especially at acidic or alkaline pH. This would lead to the opening of the ring structure and loss of activity.[2]
-
Oxidation: Certain amino acid residues within the this compound structure may be prone to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.
-
Epimerization: Under certain pH conditions (typically alkaline), chiral centers within the molecule can undergo epimerization, leading to the formation of diastereomers with potentially reduced or altered biological activity.[2]
-
Enzymatic Degradation: If used in biological systems, this compound may be susceptible to degradation by proteases.[3]
Q3: What are the optimal storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C in a tightly sealed container to protect it from moisture and light. For short-term storage of stock solutions, it is advisable to use a buffer at a slightly acidic to neutral pH (e.g., pH 5-7) and store at 4°C for a few days or at -20°C for longer periods. Avoid repeated freeze-thaw cycles.
Q4: How can I monitor the stability of my this compound samples?
The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of its purity over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Antifungal Activity | Degradation of this compound due to improper storage (temperature, pH, light exposure).Repeated freeze-thaw cycles of stock solutions.Enzymatic degradation in the experimental system. | Store this compound as a lyophilized powder at -20°C or below. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.If enzymatic degradation is suspected, consider the use of protease inhibitors in your experimental setup. |
| Appearance of New Peaks in HPLC Chromatogram | Chemical degradation of this compound (e.g., hydrolysis, oxidation, epimerization). | Perform forced degradation studies to identify potential degradation products.Adjust storage and experimental conditions (pH, temperature) to minimize degradation. |
| Precipitation of this compound in Solution | Poor solubility at the chosen pH or concentration.Aggregation of the peptide. | Determine the optimal pH for solubility. Consider using a co-solvent (e.g., DMSO, ethanol) at a low percentage.Store at lower concentrations. |
Data Presentation
The stability of peptides that can form diketopiperazines is highly dependent on temperature. The following table summarizes the dissociation half-lives of a model peptide (Phe-Pro-Gly9-Lys12) that forms a diketopiperazine at different temperatures. This data illustrates the significant impact of temperature on the stability of such compounds.
| Temperature (°C) | Dissociation Half-life (minutes) |
| 65 | 322 |
| 70 | 187 |
| 75 | 115 |
Data adapted from a study on the dissociation kinetics of model peptides forming diketopiperazines.[4] This data is for a model peptide and may not be representative of this compound's specific stability profile.
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound under various conditions using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Buffers of various pH (e.g., phosphate buffer, acetate buffer)
-
HPLC system with a UV detector
-
C18 RP-HPLC column
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile in water).
3. Stability Study Setup:
-
Incubate aliquots of the this compound stock solution under different conditions:
-
Temperature: 4°C, 25°C, 40°C
-
pH: pH 3, 5, 7, 9 (dilute stock solution in appropriate buffers)
-
Light Exposure: Protect one set of samples from light while exposing another set to UV light.
-
-
At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition for HPLC analysis.
4. HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes. The gradient may need to be optimized for this compound.
-
Data Analysis: Calculate the percentage of intact this compound remaining at each time point by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound action in fungi.
Experimental Workflow
Caption: General experimental workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Diketopiperazine Formation from FPGnK (n = 1 − 9) Peptides: Rates of Structural Rearrangements and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Haematocin Dosage for Antifungal Assays
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the dosage of Haematocin for antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antifungal activity?
This compound is a diketopiperazine, a class of cyclic dipeptides, isolated from the culture broth of Nectria haematococca.[1][2] It has demonstrated antifungal properties, notably inhibiting germ-tube elongation and spore germination in the fungus Pyricularia oryzae.[1][2] The reported effective dose (ED50) for inhibiting germ-tube elongation is 30 µg/ml, and for spore-germination is 160 µg/ml.[1]
Q2: What is the general mechanism of action for antifungal peptides and how might this compound work?
Antifungal peptides (AFPs) employ several mechanisms to combat fungal pathogens.[3][4] These can include:
-
Targeting the cell wall: Some AFPs interfere with the synthesis of essential cell wall components like β-glucans.[5]
-
Disrupting the cell membrane: Many peptides can form pores in the fungal cell membrane, leading to leakage of cellular contents.[4][5]
-
Interfering with intracellular processes: Some peptides can enter the fungal cell and inhibit nucleic acid or protein synthesis.[5][6]
While the precise mechanism of this compound is not extensively detailed in the available literature, as a diketopiperazine, it may have a unique mode of action compared to linear peptides. Further research is needed to elucidate its specific cellular targets.
Q3: What are the critical first steps before starting a dosage optimization experiment?
Before initiating dosage optimization, it is crucial to:
-
Ensure the purity and stability of your this compound sample. Purity can be assessed by techniques like HPLC. Stability may be influenced by factors like temperature, pH, and solvent.
-
Select the appropriate fungal strains and prepare standardized inocula. The density of the fungal suspension can significantly impact the outcome of the assay.
-
Choose the right assay medium. The composition of the medium can affect both fungal growth and the activity of this compound. Standard media like RPMI-1640 are often used for antifungal susceptibility testing.[7]
-
Perform a solubility test for this compound in the chosen assay medium to prevent precipitation during the experiment.
Q4: How do I select the appropriate concentration range for this compound in my initial experiments?
For initial screening, a broad concentration range is recommended, followed by a narrower range for more precise determination. A common approach is to use a two-fold serial dilution. Based on the reported ED50 values for Pyricularia oryzae (30 µg/ml and 160 µg/ml), a starting range for other fungi could be from 1 µg/ml to 512 µg/ml.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound dosage in antifungal assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible MIC/MFC results | Inoculum size variation. Inaccurate serial dilutions. this compound instability or precipitation. | Standardize inoculum preparation using a spectrophotometer or hemocytometer. Use calibrated pipettes and prepare fresh dilutions for each experiment. Assess this compound solubility in the assay medium and consider using a co-solvent like DMSO (ensure final concentration is not inhibitory to the fungus). |
| No antifungal activity observed, even at high concentrations | The test fungus is resistant to this compound. this compound is inactive due to improper storage or handling. Assay conditions are suboptimal. | Include a known susceptible control strain in your experiments. Verify the storage conditions and age of the this compound stock. Optimize assay parameters such as pH, incubation time, and medium composition. |
| This compound precipitates in the assay wells | Poor solubility of this compound in the aqueous assay medium. | Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the medium. Ensure the final solvent concentration is low (typically ≤1%) and does not affect fungal growth. |
| High background absorbance or turbidity in control wells | Contamination of the medium or fungal culture. Incomplete dissolution of this compound. | Use aseptic techniques throughout the experimental setup. Include a sterility control (medium only) to check for contamination. Visually inspect the wells for any precipitation before measuring absorbance. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods and can be used to determine the MIC of this compound against a target fungus.[8][9]
Materials:
-
This compound
-
Target fungal strain
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640)
-
Spectrophotometer
-
Sterile water, saline, and a suitable solvent for this compound (e.g., DMSO)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/ml).
-
Prepare Fungal Inoculum: Culture the fungus on an appropriate agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration to approximately 1-5 x 10^5 CFU/ml.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth medium. The final volume in each well should be 100 µl.
-
Inoculation: Add 100 µl of the standardized fungal inoculum to each well containing the this compound dilution. This will bring the final volume to 200 µl and halve the concentration of this compound.
-
Controls:
-
Growth Control: 100 µl of fungal inoculum + 100 µl of broth medium.
-
Sterility Control: 200 µl of broth medium only.
-
Solvent Control: 100 µl of fungal inoculum + 100 µl of broth medium with the highest concentration of the solvent used.
-
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined after the MIC has been established.[10][11]
Procedure:
-
Following the MIC determination, take a 10-20 µl aliquot from each well that showed no visible growth.
-
Plate the aliquot onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at the optimal temperature for the fungus for 24-48 hours.
-
The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate, indicating at least a 99.9% killing of the initial inoculum.[12]
Illustrative Data Presentation
The following tables provide examples of how to present quantitative data from antifungal assays. Note: The values presented here are for illustrative purposes only and are not actual experimental data for this compound.
Table 1: MIC and MFC Values of a Hypothetical Antifungal Agent
| Fungal Strain | MIC (µg/ml) | MFC (µg/ml) |
| Candida albicans | 16 | 32 |
| Aspergillus fumigatus | 32 | 64 |
| Cryptococcus neoformans | 8 | 16 |
Table 2: Time-Kill Kinetics for a Hypothetical Antifungal Agent against Candida albicans
| Time (hours) | Log10 CFU/ml (Control) | Log10 CFU/ml (at MIC) | Log10 CFU/ml (at 2x MIC) |
| 0 | 5.0 | 5.0 | 5.0 |
| 4 | 5.8 | 4.5 | 3.2 |
| 8 | 6.5 | 3.8 | <2.0 |
| 12 | 7.2 | 3.1 | <2.0 |
| 24 | 8.0 | 2.5 | <2.0 |
Visualizations
Caption: Workflow for determining MIC and MFC of this compound.
Caption: A hypothetical mechanism of action for this compound.
References
- 1. This compound, a new antifungal diketopiperazine produced by Nectria haematococca Berk. et Br. (880701a-1) causing nectria blight disease on ornamental plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Antifungal peptides from living organisms [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting Haematocin instability in different solvents
Disclaimer: Detailed stability data for Haematocin is not extensively available in published literature. This guide is based on the general chemical properties of its structural class, diketopiperazines, and established principles of compound stability testing. The provided data and signaling pathways are illustrative and should be considered hypothetical.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a naturally occurring diketopiperazine with antifungal properties.[1][2] Diketopiperazines are cyclic peptides, and their stability can be influenced by factors such as solvent, pH, and temperature.[3][4][5]
Q2: Which solvents are recommended for dissolving this compound?
For initial solubilization of hydrophobic or uncharged cyclic peptides like diketopiperazines, it is advisable to start with a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[6][7] Once dissolved, aqueous buffers can be added to reach the desired final concentration. It is crucial to test solubility with a small amount of the compound first.[7] For some diketopiperazines, solvents with lower polarity have been shown to increase the rate of certain degradation reactions.[4]
Q3: What are the common signs of this compound instability in solution?
Instability can manifest as:
-
Precipitation: The compound coming out of solution, which may appear as cloudiness, crystals, or a solid pellet.
-
Color Change: A noticeable change in the color of the solution over time.
-
Loss of Biological Activity: Reduced efficacy in your experimental assays compared to a freshly prepared solution.
-
Appearance of New Peaks in Analytical Assays: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), new peaks corresponding to degradation products may appear.
Q4: How should I store this compound stock solutions?
For optimal stability, it is recommended to store stock solutions at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
Issue 1: My this compound solution has become cloudy or has precipitated.
-
Question: What should I do if my this compound solution shows signs of precipitation?
-
Answer:
-
Warm the solution: Gently warm the solution to 37°C, as some compounds are more soluble at higher temperatures.[8]
-
Sonication: Use a sonicator to help break up aggregates and improve dissolution.[8][9]
-
Adjust pH: The solubility of peptide-like compounds can be pH-dependent. Try adjusting the pH of your buffer away from the compound's isoelectric point.[6][7]
-
Increase Organic Solvent Concentration: If your experimental conditions permit, you can try to redissolve the compound by adding a small amount of a compatible organic co-solvent like DMSO.[6]
-
Prepare a Fresh Solution: If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh one.
-
Issue 2: I am observing a progressive loss of this compound's activity in my experiments.
-
Question: Why might the biological activity of my this compound solution be decreasing over time?
-
Answer: This is likely due to chemical degradation. Diketopiperazines can be susceptible to hydrolysis of the peptide bonds, especially under non-optimal pH conditions or in the presence of enzymatic activity.[1][10] The rate of degradation can be influenced by the solvent, with some studies on related compounds showing faster degradation in DMSO and DMF compared to acetonitrile.[11][12]
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always use freshly prepared solutions for your experiments whenever possible.
-
Optimize storage: Ensure your stock solutions are stored at or below -20°C in small aliquots.
-
Perform a stability study: Conduct a simple time-course experiment where you test the activity of your this compound solution at different time points after preparation to understand its stability window in your specific experimental buffer.
-
Analyze for degradation: Use HPLC to check for the appearance of degradation products over time.
-
-
Data Presentation
Table 1: Hypothetical Solubility and Stability of this compound in Common Laboratory Solvents.
| Solvent | Solubility (mg/mL) at 25°C | Stability (t½ at 25°C) | Notes |
| Water | < 0.1 | > 48 hours | Very poorly soluble. |
| PBS (pH 7.4) | 0.1 | 24 - 48 hours | Low solubility, potential for hydrolysis. |
| Ethanol | 5 | > 72 hours | Good solubility and stability. |
| Methanol | 2 | > 72 hours | Moderate solubility. |
| DMSO | > 20 | < 24 hours | High solubility, but may accelerate degradation.[11][12] |
| Acetonitrile | 1 | > 48 hours | Lower solubility but potentially better stability than DMSO.[11][12] |
| DMF | > 15 | < 24 hours | High solubility, but may accelerate degradation.[11][12] |
Note: This data is hypothetical and intended for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the required amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add the appropriate volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[8]
-
Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Solution Preparation: Prepare a solution of this compound in the solvent or buffer of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto a suitable reversed-phase HPLC column (e.g., C18) and acquire a chromatogram.
-
Incubation: Store the solution under the desired test conditions (e.g., room temperature, 4°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), inject another aliquot of the solution onto the HPLC and acquire a chromatogram under the same conditions as the initial analysis.
-
Data Analysis: Compare the chromatograms over time. The stability can be assessed by:
-
Decrease in the main peak area: Calculate the percentage of the remaining this compound peak area relative to the T=0 sample.
-
Appearance of new peaks: The emergence and increase in the area of new peaks indicate the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Hypothetical signaling pathway for this compound's antifungal action.
References
- 1. researchgate.net [researchgate.net]
- 2. Signal Transduction Pathways - Creative Biolabs [creative-biolabs.com]
- 3. Diketopiperazine Formation from FPGnK (n = 1 − 9) Peptides: Rates of Structural Rearrangements and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. biorunstar.com [biorunstar.com]
- 10. Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Haematocin (Astaxanthin) Extract Purification
Welcome to the technical support center for the purification of Haematocin (astaxanthin) extracts from Haematococcus pluvialis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on optimizing the purity of your extracts.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in obtaining high-purity this compound extracts from H. pluvialis?
A1: The primary challenge is the thick and resilient cell wall of H. pluvialis cysts (aplanospores), which sequesters the astaxanthin.[1][2][3] This robust barrier hinders efficient extraction and is a critical factor to address for achieving high purity and yield.
Q2: Why is the choice of cell disruption method so important?
A2: The cell disruption method directly impacts the release of astaxanthin from the algal cells. Inefficient disruption leads to low yields, while overly harsh methods can degrade the target molecule. The chosen method can also influence the profile of co-extracted impurities, affecting downstream purification steps.
Q3: Can the extraction solvent affect the final purity of the this compound extract?
A3: Absolutely. Different solvents have varying polarities and will co-extract different types of cellular components along with astaxanthin. For instance, a non-polar solvent might extract more lipids, while a more polar solvent could extract more water-soluble compounds. The choice of solvent is a key parameter in determining the initial purity of the crude extract.
Q4: What are the common impurities found in this compound extracts?
A4: Common impurities include chlorophyll, other carotenoids (like β-carotene and lutein), lipids (acylglycerols and free fatty acids), proteins, and carbohydrates.[4] The removal of these impurities is the main goal of the purification process.
Q5: How can I prevent the degradation of this compound during extraction and purification?
A5: Astaxanthin is sensitive to heat, light, and oxygen. To prevent degradation, it is crucial to work in dim light, use moderate temperatures (ideally below 60°C), and consider using antioxidants or an inert atmosphere (like nitrogen) during the process.[5]
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
| Possible Cause | Troubleshooting Step |
| Incomplete cell disruption | Optimize your cell disruption method. For mechanical methods like bead milling or high-pressure homogenization, adjust the pressure, duration, or bead size. For chemical methods like acid treatment, optimize the acid concentration and incubation time. |
| Inefficient solvent extraction | Ensure the chosen solvent is appropriate for astaxanthin (e.g., acetone, ethanol, ethyl acetate). Increase the solvent-to-biomass ratio or perform multiple extraction cycles. Optimize extraction time and temperature. |
| Degradation of astaxanthin | Minimize exposure to light and heat. Consider performing extractions at lower temperatures for a longer duration. |
Issue 2: Low Purity of the Final this compound Extract
| Possible Cause | Troubleshooting Step |
| High levels of chlorophyll contamination | Incorporate a chlorophyll removal step. This can be achieved by treating the cells with methanolic KOH before extraction or by using column chromatography with a suitable stationary and mobile phase to separate chlorophyll from astaxanthin.[4] |
| Co-extraction of a large amount of lipids | Consider a two-step purification process. An initial extraction can be followed by a saponification step to hydrolyze lipids, which can then be removed. Alternatively, use chromatographic techniques like silica gel column chromatography to separate neutral lipids. |
| Presence of other carotenoids | High-performance liquid chromatography (HPLC) or counter-current chromatography can be employed for fine purification and separation of astaxanthin from other carotenoids. |
Issue 3: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in the starting biomass | Ensure the H. pluvialis culture is harvested at a consistent growth phase, as the astaxanthin content and cell wall thickness can vary. |
| Inconsistent experimental conditions | Strictly control all experimental parameters, including temperature, time, solvent ratios, and agitation speed, for each step of the process. |
| Degradation of solvents or reagents | Use fresh, high-quality solvents and reagents for each experiment to avoid variability due to degradation. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes the performance of different extraction methods for astaxanthin from H. pluvialis.
| Extraction Method | Astaxanthin Yield/Content | Antioxidant Activity (DPPH Scavenging) | Key Advantages | Key Disadvantages | Reference |
| HCl Pretreatment followed by Acetone Extraction (HCl-ACE) | Highest oil yield (33.3 ± 1.1%) and astaxanthin content (19.8 ± 1.1%) | Highest (73.2 ± 1.0%) | Efficient cell wall disruption, high yield | Use of acid may require neutralization, potential for degradation if not controlled | [6][7] |
| Hexane/Isopropanol (6:4, v/v) Extraction (HEX-IPA) | Lower yield compared to HCl-ACE | Moderate | Good for lipid-soluble compounds | Use of volatile and flammable solvents | [6][7] |
| Methanol followed by Acetone Extraction (MET-ACE) | Lower yield compared to HCl-ACE | Moderate | Two-step process may offer some selectivity | More complex procedure, higher solvent consumption | [6][7] |
| Soy-Oil Extraction | Lower yield compared to solvent methods | Lowest | "Green" and food-grade solvent | Inefficient extraction, resulting in lower yields | [6][7] |
| Acetone Extraction (ACE) | 4.09 mg/g (13.65% of total) | 66.25% - 76.26% | Simple and widely used | Less effective without pretreatment | [8] |
| Acid-Acetone Combined (HCl-ACE) | 9.49 mg/g (31.65% of total) | 85.39% - 94.06% | Significantly improves extraction efficiency | Requires careful handling of acid | [8] |
Experimental Protocols
Protocol 1: Acid Pretreatment and Acetone Extraction (HCl-ACE)
This protocol is designed for efficient cell disruption and high-yield extraction.
-
Acid Pretreatment:
-
Weigh 100 mg of dried H. pluvialis powder.
-
Add 5 mL of 4 M HCl.
-
Incubate in an ultrasonic bath at 70°C for 30 minutes to facilitate cell wall hydrolysis.[3]
-
-
Extraction:
-
Centrifuge the acid-treated biomass and discard the supernatant.
-
Wash the pellet with distilled water until the pH is neutral.
-
Add 10 mL of acetone to the pellet and vortex thoroughly.
-
Incubate for 15 minutes at room temperature in the dark.
-
Centrifuge and collect the acetone supernatant containing the crude astaxanthin extract.
-
Repeat the acetone extraction on the pellet to ensure complete recovery.
-
-
Solvent Evaporation:
-
Pool the acetone extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
-
Purification (Column Chromatography):
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the dissolved extract onto the column.
-
Elute with a solvent gradient of increasing polarity (e.g., hexane:ethyl acetate) to separate astaxanthin from less polar impurities like other carotenoids and lipids.
-
Collect the fractions containing the purified astaxanthin.
-
Protocol 2: Enzymatic Hydrolysis for Purity Enhancement
This protocol is useful for removing lipid impurities from the crude extract.
-
Initial Extraction:
-
Obtain a crude extract of astaxanthin using a suitable solvent extraction method (e.g., Protocol 1).
-
-
Hydrolysis of Acylglycerols:
-
Prepare a reaction mixture containing the crude extract, water, and a lipase (e.g., Candida rugosa lipase).
-
Incubate the mixture with agitation at 30°C for approximately 42 hours. This step hydrolyzes acylglycerols to free fatty acids.
-
-
Removal of Free Fatty Acids:
-
Separate the oil layer containing the astaxanthin esters.
-
Use molecular distillation to remove the free fatty acids, which will enrich the concentration of astaxanthin esters.
-
-
Conversion to Free Astaxanthin (Optional):
-
To obtain free astaxanthin, the enriched ester fraction can be further treated with a lipase (e.g., Pseudomonas aeruginosa lipase) in the presence of ethanol.
-
-
Precipitation and Recovery:
-
Precipitate the free astaxanthin using a non-polar solvent like n-hexane.
-
Collect the precipitate, which will be the purified astaxanthin.
-
Visualizations
Astaxanthin Biosynthesis Pathway in H. pluvialis
Caption: Simplified astaxanthin biosynthesis pathway from β-carotene in H. pluvialis.
Stress-Induced Signaling for Astaxanthin Accumulation
References
- 1. researchgate.net [researchgate.net]
- 2. library.csbe-scgab.ca [library.csbe-scgab.ca]
- 3. sid.ir [sid.ir]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Extraction of Astaxanthin from Haematococcus pluvialis and Preparation of Astaxanthin Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Four Different Methods Comparison for Extraction of Astaxanthin from Green Alga Haematococcus pluvialis [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison and evaluation of extraction efficiency and antioxidant activity of astaxanthin extracted from Haematococcus microalgae (Haematococcus pluvialis) using acetone solvent and acid-acetone combined technique [isfj.areeo.ac.ir]
Preventing degradation of Haematocin during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Haematocin during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
This compound is an antifungal diketopiperazine produced by the fungus Nectria haematococca.[1] Maintaining its structural integrity during extraction is crucial for preserving its biological activity, ensuring accurate downstream analysis, and achieving reliable experimental outcomes. Degradation can lead to a loss of antifungal efficacy and the generation of impurities that may interfere with your results.
Q2: What are the primary factors that can cause this compound degradation during extraction?
Several factors can contribute to the degradation of diketopiperazines like this compound, including:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or epimerization of the diketopiperazine ring.
-
Temperature: High temperatures can accelerate degradation reactions. Many fungal secondary metabolites are thermolabile.
-
Enzymatic Activity: Residual enzymes from the fungal biomass can degrade this compound if not properly inactivated.
-
Oxidation: Exposure to oxygen, especially in the presence of light and certain solvents, can lead to oxidative degradation.
-
Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of this compound.
Q3: What is the recommended pH range to maintain during the extraction of this compound?
While specific data for this compound is limited, for diketopiperazines in general, a pH range of 3-8 is often recommended to maintain stability.[2] It is advisable to perform small-scale pilot extractions to determine the optimal pH for this compound stability in your specific experimental setup.
Q4: How can I minimize enzymatic degradation of this compound?
To minimize enzymatic degradation, it is recommended to either freeze-dry (lyophilize) the fungal mycelium immediately after harvesting or to quickly treat the biomass with a solvent like methanol or ethanol to denature enzymes.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation due to high temperature. | Maintain low temperatures throughout the extraction process. Use an ice bath for all steps and consider using pre-chilled solvents. Avoid prolonged heating during solvent evaporation. |
| Inefficient extraction solvent. | Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methanol). A combination of solvents may also improve extraction efficiency. | |
| Cell lysis is incomplete. | Employ mechanical disruption methods such as sonication or homogenization in the presence of the extraction solvent to ensure complete cell lysis and release of intracellular metabolites. | |
| Presence of unknown peaks in HPLC/LC-MS analysis | Degradation of this compound into byproducts. | Review and optimize the extraction protocol to minimize exposure to harsh conditions (extreme pH, high temperature, prolonged extraction times). Use of antioxidants like BHT or ascorbic acid in the extraction solvent can mitigate oxidative degradation. |
| Contamination from the culture medium or other fungal metabolites. | Perform a blank extraction of the culture medium to identify potential contaminants. Optimize chromatographic separation methods to resolve this compound from other metabolites. | |
| Inconsistent extraction results | Variability in fungal culture conditions. | Standardize fungal culture parameters such as media composition, pH, temperature, and incubation time, as these can affect the production of secondary metabolites.[4] |
| Incomplete solvent evaporation. | Ensure complete removal of the extraction solvent under reduced pressure and at a low temperature to prevent degradation and obtain an accurate yield. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Fungal Culture
This protocol outlines a general method for extracting this compound from a liquid culture of Nectria haematococca.
-
Harvesting Fungal Biomass: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar material.
-
Enzyme Inactivation and Initial Extraction: Immediately transfer the collected mycelium into a flask containing methanol (or ethanol) and homogenize to inactivate enzymes and perform an initial extraction.
-
Liquid-Liquid Extraction:
-
After homogenization, filter the mixture to remove the mycelial debris.
-
Concentrate the methanol extract under reduced pressure.
-
Resuspend the concentrated extract in water and perform a liquid-liquid extraction using an immiscible organic solvent such as ethyl acetate.
-
Collect the organic phase, which will contain this compound.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C to obtain the crude this compound extract.
-
Storage: Store the crude extract at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Illustrative Data on this compound Stability
The following table provides hypothetical data on the stability of this compound under different storage conditions to illustrate the importance of proper handling.
| Condition | This compound Purity (%) after 7 days |
| -80°C in methanol | 99.5 |
| -20°C in methanol | 98.2 |
| 4°C in methanol | 91.7 |
| Room Temperature (25°C) in methanol | 75.3 |
| 4°C in aqueous buffer (pH 5) | 95.1 |
| 4°C in aqueous buffer (pH 9) | 82.4 |
Note: This data is for illustrative purposes only and is based on the general stability of similar natural products. Actual stability should be determined experimentally.
Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction of this compound.
Hypothetical Signaling Pathway for this compound's Antifungal Action
This diagram illustrates a plausible mechanism by which this compound may exert its antifungal effects by targeting the fungal cell membrane.
Caption: A hypothetical pathway of this compound's antifungal activity.
References
- 1. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. phcogj.com [phcogj.com]
Technical Support Center: Scaling Up Haematocin Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of Haematocin, an antifungal agent produced by the fungus Nectria haematococca.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal fermentation strategy for large-scale this compound production?
A1: For large-scale production of this compound, a fed-batch fermentation strategy is generally recommended. This approach allows for greater control over nutrient levels, preventing substrate inhibition and catabolite repression, which can limit secondary metabolite production in batch cultures. A fed-batch process can lead to higher cell densities and, consequently, increased this compound yields.
Q2: What are the critical process parameters to monitor and control during fermentation?
A2: Several parameters are critical for successful this compound production. These include pH, temperature, dissolved oxygen (DO), agitation rate, and nutrient feed rate. Maintaining these parameters within their optimal ranges is crucial for maximizing yield and ensuring batch-to-batch consistency.
Q3: How can I optimize the downstream purification process for large volumes?
A3: Scaling up purification involves transitioning from laboratory-scale techniques to more robust and scalable methods. This typically involves a multi-step process that may include initial extraction of the culture broth with an organic solvent, followed by chromatographic techniques such as column chromatography with different stationary phases (e.g., silica gel, reversed-phase C18) and potentially high-performance liquid chromatography (HPLC) for final polishing. Process optimization at each step is key to maximizing recovery and purity.
Q4: What are the common challenges encountered when scaling up this compound production?
A4: Common challenges include maintaining process consistency and reproducibility between small- and large-scale operations.[4][5] Physical parameters like mixing efficiency and oxygen transfer do not always scale linearly.[5][6] Other challenges include managing supply chain for raw materials, cost control, and adhering to Good Manufacturing Practices (GMP) if the product is intended for clinical use.[4]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Suboptimal media composition. | Perform media optimization studies. Key components to investigate include carbon and nitrogen sources, as well as trace elements. |
| Inefficient aeration and mixing in the bioreactor. | Increase agitation and/or sparging rates. Ensure the bioreactor is appropriately designed for the intended scale to maintain adequate oxygen transfer.[5] | |
| Fungal strain degradation over successive subcultures. | Return to a cryopreserved stock culture of a high-producing Nectria haematococca strain. | |
| Inconsistent Product Quality | Variability in raw material quality. | Implement stringent quality control measures for all incoming raw materials and establish strong relationships with reliable suppliers.[4][5] |
| Inconsistent fermentation parameters. | Implement robust process analytical technology (PAT) to monitor and control critical parameters in real-time.[4] | |
| Degradation of this compound during purification. | Optimize purification parameters such as temperature, pH, and exposure to light or oxygen. Consider the use of protective agents if this compound is found to be labile. | |
| Foaming in the Bioreactor | High protein content in the media or produced by the fungus. | Add an appropriate antifoaming agent. Be sure to test for any potential inhibitory effects of the antifoam on fungal growth or this compound production. |
| Contamination | Poor aseptic technique or equipment failure. | Review and reinforce aseptic protocols. Ensure proper sterilization of the bioreactor and all associated equipment. |
Data Presentation
Table 1: Effect of Carbon Source on this compound Production in a 10L Bioreactor
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 15.2 | 85.3 |
| Sucrose | 18.5 | 112.7 |
| Maltose | 16.8 | 98.1 |
| Fructose | 14.9 | 75.4 |
Table 2: Impact of pH on this compound Yield and Purity
| pH | This compound Yield (mg/L) | Purity (%) |
| 5.0 | 95.6 | 92.1 |
| 5.5 | 115.2 | 95.8 |
| 6.0 | 102.3 | 94.5 |
| 6.5 | 88.7 | 90.3 |
Experimental Protocols
Protocol 1: Large-Scale Fermentation of Nectria haematococca
-
Inoculum Preparation:
-
Aseptically transfer a cryopreserved vial of Nectria haematococca to a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Potato Dextrose Broth).
-
Incubate at 25°C on a rotary shaker at 150 rpm for 3-4 days.
-
Use this seed culture to inoculate a 2 L Erlenmeyer flask containing 500 mL of the same medium and incubate under the same conditions for another 2-3 days.
-
-
Bioreactor Inoculation and Fermentation:
-
Aseptically transfer the second-stage inoculum to a sterilized 100 L production bioreactor containing 70 L of production medium.
-
Maintain the fermentation parameters at their optimal setpoints (e.g., Temperature: 25°C, pH: 5.5, Dissolved Oxygen: >30% saturation, Agitation: 200 rpm).
-
Implement a fed-batch strategy by feeding a concentrated nutrient solution starting at 48 hours post-inoculation.
-
Monitor the fermentation for key indicators such as glucose consumption, biomass accumulation, and this compound production.
-
Harvest the culture broth after approximately 10-14 days, or when this compound production reaches its peak.
-
Protocol 2: Extraction and Purification of this compound
-
Extraction:
-
Separate the fungal biomass from the culture broth by centrifugation or filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the this compound-containing fractions and evaporate the solvent.
-
For final purification, subject the semi-purified product to reversed-phase HPLC.
-
Protocol 3: Antifungal Bioassay
-
Spore Germination Assay:
-
Prepare a spore suspension of a target fungus (e.g., Pyricularia oryzae) in a suitable buffer.[1][2][3]
-
In a 96-well microtiter plate, add serial dilutions of the purified this compound to the spore suspension.
-
Include a positive control (a known antifungal agent) and a negative control (solvent vehicle).
-
Incubate the plate at the optimal temperature for the target fungus.
-
After a suitable incubation period, observe the wells under a microscope to determine the percentage of spore germination.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of spore germination).
-
Visualizations
Caption: Experimental workflow for this compound production and quality control.
References
- 1. This compound, a new antifungal diketopiperazine produced by Nectria haematococca Berk. et Br. (880701a-1) causing nectria blight disease on ornamental plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. idbs.com [idbs.com]
- 6. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
Haematocin Bioassay Technical Support Center
Welcome to the technical support center for Haematocin bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental conditions and troubleshooting common issues encountered during the study of this novel antifungal agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a novel antifungal diketopiperazine isolated from Nectria haematococca.[1] It has been shown to inhibit the germ-tube elongation and spore-germination of Pyricularia oryzae.[1] Its mechanism of action in mammalian cells is not yet fully elucidated, necessitating careful bioassay development.
Q2: Which cell lines are recommended for studying this compound's effects?
A2: The choice of cell line will depend on the research question. For antifungal mechanism studies, relevant fungal cell lines like Candida or Aspergillus species are appropriate. For cytotoxicity or off-target effect studies in mammalian systems, common cell lines such as HEK293, HeLa, or cell lines relevant to the potential application (e.g., hepatocytes for toxicity screening) can be used. It is crucial to ensure the chosen cell line expresses the target of interest if a specific receptor or pathway is being investigated.
Q3: What are the key considerations for designing a primary screening assay for this compound?
A3: For a primary screen, the assay should be robust, reproducible, and have a clear readout. A simple cell viability assay (e.g., MTT, CellTiter-Glo®) is often a good starting point to determine the cytotoxic concentration range. For higher throughput, consider assays with a luminescent or fluorescent endpoint.[2] It is also important to optimize parameters such as cell density, incubation time, and reagent concentrations.[3][4]
Q4: How can I determine if this compound acts on a specific cell surface receptor?
A4: A receptor binding assay is the most direct method to investigate this.[5][6] This typically involves using a radiolabeled or fluorescently tagged version of this compound or a known ligand for the suspected receptor in a competitive binding experiment.[6] The assay measures the displacement of the labeled ligand by this compound, allowing for the determination of binding affinity (IC50 or Kd).[6]
Troubleshooting Guides
Problem 1: High Background Signal or Low Signal-to-Noise Ratio
High background can mask the biological effects of this compound, leading to inconclusive results. A low signal-to-noise ratio reduces the assay's sensitivity.
Troubleshooting Steps:
-
Optimize Cell Density: Plating too many or too few cells can lead to high background or a weak signal. Perform a cell titration experiment to find the optimal cell number that gives the best assay window.
-
Check for Media Interferences: Phenol red in cell culture media can cause autofluorescence.[2] Switch to a phenol red-free medium for fluorescence-based assays. Serum components can also interfere with some assay chemistries.
-
Wash Steps: Ensure adequate washing of cells to remove unbound this compound and detection reagents. Insufficient washing is a common cause of high background.
-
Reagent Concentration: Titrate the concentration of all detection reagents to find the optimal concentration that maximizes signal without increasing background.
-
Plate Selection: For fluorescence assays, use black-walled plates to reduce well-to-well crosstalk.[2] For luminescence assays, white-walled plates are recommended to maximize the signal.[2]
Table 1: Example Data for Cell Density Optimization
| Cell Density (cells/well) | Signal (RFU) | Background (RFU) | Signal-to-Noise Ratio (S/N) |
| 2,500 | 1500 | 500 | 3.0 |
| 5,000 | 3500 | 550 | 6.4 |
| 10,000 | 8000 | 600 | 13.3 |
| 20,000 | 15000 | 1200 | 12.5 |
| 40,000 | 16000 | 3000 | 5.3 |
This table illustrates how optimizing cell density can significantly improve the signal-to-noise ratio.
Problem 2: Poor Reproducibility and High Well-to-Well Variability
Troubleshooting Steps:
-
Cell Plating Technique: Uneven cell distribution in the wells is a major source of variability.[4] After plating, allow the plate to sit at room temperature for 15-20 minutes before transferring it to the incubator to ensure even cell settling.[4] Avoid swirling the plate in a circular motion, which can cause cells to accumulate at the edges of the well.[4]
-
Pipetting Accuracy: Ensure all pipettes are calibrated. Use a multi-channel pipette for adding reagents to minimize timing differences across the plate.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentration.[4] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or PBS.[4]
-
Incubation Conditions: Ensure consistent temperature and CO2 levels in the incubator. Variations in these parameters can affect cell health and assay performance.
-
Reagent Preparation: Prepare fresh reagents for each experiment and ensure they are thoroughly mixed before use.
Problem 3: Unexpected or No Dose-Response Curve
The absence of a clear dose-response relationship can indicate issues with the this compound preparation, the assay itself, or the biological system.
Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the purity and concentration of your this compound stock solution. Consider analytical methods like HPLC to check for degradation.
-
Expand Concentration Range: The effective concentration range might be broader or narrower than initially tested. Perform a wide-range dose-response experiment (e.g., from nanomolar to millimolar) to identify the active range.
-
Incubation Time: The observed effect may be time-dependent. Conduct a time-course experiment to determine the optimal incubation time with this compound.
-
Solubility Issues: Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations. Ensure the compound is fully dissolved. A small percentage of DMSO is often used, but its final concentration should be kept low (typically <0.5%) and consistent across all wells.
-
Biological Target Expression: If a specific target is being investigated, confirm its expression in the cell line using techniques like qPCR or Western blotting.
Table 2: Example Dose-Response Data for this compound
| This compound Conc. (µM) | % Inhibition (Mean) | Standard Deviation |
| 0.01 | 2.1 | 1.5 |
| 0.1 | 8.5 | 2.3 |
| 1 | 25.6 | 4.1 |
| 10 | 48.9 | 3.8 |
| 50 | 75.3 | 5.2 |
| 100 | 92.1 | 2.9 |
This table shows an example of a clear dose-response relationship, which is the desired outcome.
Methodologies and Visualizations
Experimental Protocol: Competitive Receptor Binding Assay
This protocol outlines a general method for determining the binding affinity of this compound to a specific receptor.
-
Cell Preparation: Culture cells expressing the receptor of interest and prepare a membrane fraction.
-
Assay Setup: In a 96-well filter plate, add a constant concentration of a labeled ligand (radiolabeled or fluorescent) known to bind to the receptor.
-
Competitive Binding: Add increasing concentrations of unlabeled this compound to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound ligand.
-
Detection: Measure the amount of bound labeled ligand in each well using a suitable detector (e.g., scintillation counter or fluorescence plate reader).
-
Data Analysis: Plot the percentage of bound labeled ligand against the concentration of this compound to determine the IC50 value.
Diagram 1: Hypothetical Signaling Pathway for this compound
A hypothetical signaling cascade initiated by this compound binding to a putative cell surface receptor.
Diagram 2: Experimental Workflow for this compound Bioassay Optimization
A typical workflow for optimizing a cell-based bioassay for a new compound like this compound.
Diagram 3: Troubleshooting Logic for Inconsistent Results
A logical workflow for troubleshooting inconsistent results in a this compound bioassay.
References
- 1. This compound, a new antifungal diketopiperazine produced by Nectria haematococca Berk. et Br. (880701a-1) causing nectria blight disease on ornamental plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Antifungal Prowess of Haematocin: A Comparative Analysis with Fellow Diketopiperazines
For researchers, scientists, and drug development professionals, the quest for novel and effective antifungal agents is a perpetual frontier. In this context, Haematocin, a diketopiperazine produced by Nectria haematococca, has demonstrated notable antifungal properties. This guide provides a comparative analysis of this compound's activity against other diketopiperazines, supported by available experimental data, detailed methodologies for key assays, and visualizations of potential mechanisms of action.
Executive Summary
This compound exhibits significant inhibitory activity against the rice blast fungus, Pyricularia oryzae, a pathogen of major agricultural importance. This diketopiperazine disrupts fungal growth by inhibiting both germ-tube elongation and spore germination. While direct comparative studies under uniform conditions are limited, available data suggests that the antifungal potency of diketopiperazines can vary considerably based on their specific chemical structures. This guide synthesizes the current knowledge to offer a comparative perspective on this compound's standing within this promising class of natural compounds.
Data Presentation: A Comparative Look at Antifungal Activity
The following tables summarize the available quantitative data on the antifungal activity of this compound and other selected diketopiperazines against Pyricularia oryzae. It is important to note that the data is collated from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Fungal Species | Activity Metric | Value | Reference |
| This compound | Pyricularia oryzae | ED50 (Germ-tube elongation) | 30 µg/mL | [1] |
| This compound | Pyricularia oryzae | ED50 (Spore germination) | 160 µg/mL | [1] |
| Unnamed Diketopiperazine (from marine fungus M-3) | Pyricularia oryzae | MIC | 0.36 µM | [2][3] |
| Cyclo(L-Leu-L-Pro) | Pyricularia oryzae | MIC | 2.5 mg/mL | [4] |
Note on Units: ED50 (Median Effective Dose) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. Direct conversion between ED50 and MIC is not straightforward as they measure different aspects of antimicrobial activity.
Experimental Protocols: Methodologies for Antifungal Assessment
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other diketopiperazines' antifungal activity.
Fungal Spore Germination Inhibition Assay
This assay determines the concentration of a compound required to inhibit the germination of fungal spores.
a. Preparation of Fungal Spore Suspension:
-
Pyricularia oryzae is cultured on a suitable medium, such as potato dextrose agar (PDA), and incubated under conditions that promote sporulation.
-
Spores are harvested by flooding the agar surface with sterile distilled water and gently scraping the surface.
-
The resulting suspension is filtered to remove mycelial fragments.
-
The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^5 spores/mL) with sterile distilled water.
b. Assay Procedure:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Serial dilutions of the test compound are prepared in a sterile liquid medium in a 96-well microtiter plate.
-
An equal volume of the fungal spore suspension is added to each well.
-
Control wells containing the medium and spores without the test compound, and medium with the highest concentration of the solvent, are included.
-
The plate is incubated at an appropriate temperature (e.g., 25-28°C) for a sufficient duration to allow for spore germination in the control wells (typically 12-24 hours).
c. Data Analysis:
-
The percentage of germinated spores in each well is determined by microscopic examination. A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the control.
-
The ED50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Fungal Germ-Tube Elongation Assay
This assay assesses the effect of a compound on the growth of the germ tube after spore germination.
a. Assay Procedure:
-
The assay is set up similarly to the spore germination inhibition assay.
-
After an initial incubation period to allow for spore germination, the test compound is added to the wells at various concentrations.
-
The plate is incubated for a further period to allow for germ-tube elongation in the control wells.
b. Data Analysis:
-
The length of the germ tubes in each well is measured using a microscope equipped with an ocular micrometer.
-
The percentage of inhibition of germ-tube elongation is calculated for each concentration of the test compound relative to the control.
-
The ED50 value is determined from a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the antifungal activity of diketopiperazines.
Caption: Experimental workflow for determining the antifungal activity of diketopiperazines.
Caption: Proposed mechanism of antifungal action for diketopiperazines.
Concluding Remarks
This compound presents a compelling profile as an antifungal agent, particularly against the phytopathogen Pyricularia oryzae. While the available data provides a foundational understanding of its potency, further research is warranted. Specifically, direct comparative studies of this compound against a broader range of diketopiperazines under standardized conditions would provide a more definitive assessment of its relative efficacy. Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its potential development as a novel antifungal therapeutic or agrochemical. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of antifungal drug discovery.
References
- 1. This compound, a new antifungal diketopiperazine produced by Nectria haematococca Berk. et Br. (880701a-1) causing nectria blight disease on ornamental plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antifungal diketopiperazine from marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Haematocin and Commercial Fungicides for the Control of Pyricularia oryzae
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal agent Haematocin against a range of commercial fungicides used to control Pyricularia oryzae, the causative agent of rice blast disease. The following sections detail their respective efficacies, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to this compound
This compound is a novel antifungal agent belonging to the diketopiperazine class of compounds. It has been isolated from the culture broth of Nectria haematococca and has demonstrated inhibitory activity against Pyricularia oryzae. Its potential as a bio-fungicide is of growing interest due to the need for new and effective disease management strategies.
Efficacy Comparison: this compound vs. Commercial Fungicides
Quantitative data on the efficacy of this compound and various commercial fungicides against Pyricularia oryzae are summarized below. The data is compiled from multiple in vitro studies.
Table 1: Inhibition of Fungal Growth and Development
| Compound/Fungicide | Active Ingredient(s) | Target Stage | Efficacy Metric | Value |
| This compound | Diketopiperazine | Germ-tube elongation | ED50 | 30 µg/mL[1][2] |
| Spore germination | ED50 | 160 µg/mL[1][2] | ||
| Azoxystrobin | Strobilurin | Mycelial Growth | EC50 | 0.02 - 2.02 mg/L[3][4] |
| Conidial Germination | - | High Inhibition[3][4] | ||
| Propiconazole | Triazole | Mycelial Growth | EC50 | 0.06 - 1.91 mg/L[3][4] |
| Tebuconazole | Triazole | Mycelial Growth | EC50 | ~0.0559 µg/mL |
| Tricyclazole | Melanin Biosynthesis Inhibitor | Mycelial Growth | % Inhibition (100 ppm) | 84.31% |
| Kasugamycin | Aminoglycoside | Mycelial Growth | % Inhibition (1500 ppm) | 92.66%[5] |
| Kitazin | Organophosphate | Mycelial Growth | % Inhibition (500-1500 ppm) | 100%[5] |
| Nativo 75 WG | Tebuconazole + Trifloxystrobin | Mycelial Growth | % Inhibition (50-150 ppm) | 99.4% |
| Amistar Top | Azoxystrobin + Difenoconazole | Mycelial Growth | % Inhibition (100 ppm) | 80.00% |
Note: Direct comparison of efficacy can be challenging due to variations in experimental conditions and metrics across studies. EC50 and ED50 values represent the concentration required to inhibit 50% of the target process, while % inhibition is measured at a specific concentration.
Mechanisms of Action and Signaling Pathways
This compound (Diketopiperazines)
The precise signaling pathway of this compound in Pyricularia oryzae is not yet fully elucidated. However, studies on other diketopiperazines suggest that they can induce morphological changes in the fungal mycelium. This may involve disruption of cell wall integrity or other cellular processes essential for normal hyphal growth. The biosynthesis of diketopiperazines in fungi is a complex process often involving nonribosomal peptide synthetases (NRPSs)[6][7].
Commercial Fungicides
Commercial fungicides used against Pyricularia oryzae primarily target two key pathways: melanin biosynthesis and ergosterol biosynthesis. The disruption of these pathways leads to a loss of pathogenicity and fungal viability.
1. Melanin Biosynthesis Inhibition (MBI)
Melanin is crucial for the structural integrity of the appressorium, a specialized infection structure that P. oryzae uses to penetrate the host plant tissue[4][8][9][10]. MBI fungicides block different enzymatic steps in the dihydroxynaphthalene (DHN)-melanin pathway.
Caption: DHN-Melanin Biosynthesis Pathway in P. oryzae and targets of MBI fungicides.
2. Ergosterol Biosynthesis Inhibition (DMI - Demethylation Inhibitors)
Ergosterol is a vital component of fungal cell membranes, and its disruption affects membrane fluidity and function[11][12][13]. DMI fungicides, such as triazoles (e.g., tebuconazole, propiconazole), inhibit the enzyme lanosterol 14α-demethylase (CYP51), a key step in the ergosterol biosynthesis pathway.
Caption: Simplified Ergosterol Biosynthesis Pathway in fungi showing the target of DMI fungicides.
3. General Fungal Stress Response Pathways
Fungicides, by inducing cellular stress, can activate general signaling pathways such as the cAMP-dependent protein kinase A (PKA) pathway and the Pmk1 mitogen-activated protein kinase (MAPK) pathway. These pathways are central to the regulation of infection-related development in P. oryzae, including appressorium formation and penetration[14][15].
Caption: General stress response pathways in P. oryzae potentially affected by fungicides.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and commercial fungicides.
In Vitro Antifungal Susceptibility Testing: Poisoned Food Technique
This method is widely used to assess the efficacy of antifungal compounds on the mycelial growth of a fungus[16][17][18].
Workflow:
Caption: Workflow for the Poisoned Food Technique.
Detailed Steps:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Compound Preparation: Prepare a stock solution of the test compound (this compound or commercial fungicide) in a suitable solvent.
-
Poisoning the Medium: Cool the autoclaved PDA to approximately 45-50°C. Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations. A control plate with only the solvent is also prepared.
-
Plating: Pour the amended PDA into sterile Petri plates and allow it to solidify.
-
Inoculation: Aseptically place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of P. oryzae onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25-28°C for a period of 7-10 days, or until the mycelium in the control plate reaches the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((C - T) / C) x 100 Where:
-
C = Average diameter of the colony in the control plate
-
T = Average diameter of the colony in the treated plate
-
Spore Germination Assay
This assay evaluates the effect of antifungal compounds on the germination of fungal spores[9].
Workflow:
Caption: Workflow for the Spore Germination Assay.
Detailed Steps:
-
Spore Suspension: Harvest conidia from a sporulating culture of P. oryzae by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension to remove mycelial fragments and adjust the spore concentration using a hemocytometer (e.g., to 1 x 10^5 spores/mL).
-
Treatment Preparation: Prepare a series of concentrations of the test compound.
-
Incubation: Mix the spore suspension with the test compound solutions. Place droplets of the mixture onto a sterile glass slide or a plate of water agar. Incubate the slides/plates in a moist chamber at 25-28°C for 6 to 24 hours.
-
Observation: After the incubation period, observe the spores under a microscope. A spore is considered germinated if the length of the germ tube is equal to or greater than the length of the spore.
-
Data Collection: Count the number of germinated and non-germinated spores in a random sample of at least 100 spores for each concentration.
-
Calculation: The percentage of germination inhibition is calculated using the formula: % Inhibition = ((G_c - G_t) / G_c) x 100 Where:
-
G_c = Percentage of germination in the control
-
G_t = Percentage of germination in the treatment
-
Conclusion
This compound demonstrates notable antifungal activity against Pyricularia oryzae, particularly in inhibiting germ-tube elongation. While its efficacy, based on the available data, may not surpass that of some of the most potent commercial fungicides at their recommended concentrations, its distinct chemical nature as a diketopiperazine suggests a potentially different mode of action. This could be advantageous in resistance management strategies.
Commercial fungicides, with their well-defined targets in the melanin and ergosterol biosynthesis pathways, remain highly effective options for controlling rice blast. However, the continuous use of these site-specific inhibitors has led to the emergence of resistant strains.
Further research is warranted to fully elucidate the mechanism of action of this compound and to conduct direct comparative field trials against a broader range of commercial fungicides. Such studies will be crucial in determining the potential of this compound and other diketopiperazines as viable components of integrated pest management programs for rice blast disease.
References
- 1. Antifungal activity of diketopiperazines and stilbenes against plant pathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Diketopiperazine Formation in Fungi requires Dedicated Cyclization and Thiolation Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diketopiperazine Formation in Fungi Requires Dedicated Cyclization and Thiolation Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. apsnet.org [apsnet.org]
- 10. researchgate.net [researchgate.net]
- 11. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fortunejournals.com [fortunejournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Recommended rates of azoxystrobin and tebuconazole seem to be environmentally safe but ineffective against target fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Poison food technique: Significance and symbolism [wisdomlib.org]
- 17. Antifungal Activity against Fusarium culmorum of Stevioside, Silybum marianum Seed Extracts, and Their Conjugate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In Vivo Efficacy of Haematocin in Plant Disease Models: A Comparative Guide
Introduction
Haematocin, an antifungal diketopiperazine isolated from the culture broth of Nectria haematococca, has demonstrated notable in vitro activity against Pyricularia oryzae, the causal agent of rice blast disease.[1][2] This guide provides a comparative overview of this compound's efficacy against this significant plant pathogen, juxtaposed with current leading alternative treatments. Due to the limited availability of in vivo data for this compound, this comparison leverages its published in vitro performance against the well-documented in vivo efficacy of chemical fungicides and biological control agents. This guide is intended for researchers, scientists, and drug development professionals in the field of plant pathology and crop protection.
Comparative Efficacy Data
The in vitro efficacy of this compound against Pyricularia oryzae is presented below, followed by in vivo efficacy data for a selection of commonly used chemical and biological control agents for rice blast disease.
Table 1: In Vitro Efficacy of this compound against Pyricularia oryzae
| Compound | Bioassay | Effective Dose (ED50) | Source |
| This compound | Germ-tube elongation inhibition | 30 µg/ml | [1] |
| This compound | Spore-germination inhibition | 160 µg/ml | [1] |
Table 2: In Vivo Efficacy of Alternative Fungicides against Rice Blast (Pyricularia oryzae)
| Active Ingredient | Product Formulation | Application Rate | Efficacy (% Disease Reduction) | Yield Increase (%) | Source |
| Tricyclazole | 75% WP | Not Specified | 63.67 (neck blast) | 47.31 | [3] |
| Tebuconazole 50% + Trifloxystrobin 25% | 75% WG | 0.07% | 83.5 (leaf blast) | Not Specified | [4] |
| Azoxystrobin 18.2% + Difenoconazole 11.4% | 29.6% SC | 0.13% | 81.5 (leaf blast) | Not Specified | [4] |
| Kitazin | 48% EC | 1 ml/L | 63.36 (leaf blast), 63.67 (neck blast) | 47.31 | [3] |
| Kasugamycin | 3% SL | 2.0 ml/L | 59.86 (leaf blast), 61.27 (neck blast) | 45.77 | [3] |
Table 3: In Vivo Efficacy of Biological Control Agents against Rice Blast (Pyricularia oryzae)
| Biological Agent | Strain(s) | Application Method | Efficacy (% Disease Reduction) | Yield Increase (%) | Source |
| Trichoderma harzianum | RP1-6 | Not Specified | 100 | Not Specified | [5] |
| Trichoderma harzianum | RP4-2 | Not Specified | 99 | Not Specified | [5] |
| Streptomyces globisporus | JK-1 | Culture filtrate | 88.3 | Not Specified | [6] |
| Bacillus subtilis | Not Specified | Dipping and foliar spray | Significant disease suppression | >100 (in low-production regions) | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of efficacy studies. Below are representative protocols for in vitro and in vivo antifungal assays against Pyricularia oryzae.
In Vitro Antifungal Assay: Spore Germination and Germ-Tube Elongation
This protocol is based on the methods used to evaluate the in vitro efficacy of this compound.
-
Pathogen Culture: Pyricularia oryzae is cultured on a suitable medium, such as potato dextrose agar (PDA), at 25°C until sporulation.
-
Spore Suspension Preparation: Conidia are harvested by flooding the culture plates with sterile distilled water and gently scraping the surface. The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments. The spore concentration is adjusted to approximately 5 × 10^4 conidia/ml using a hemocytometer.
-
Treatment Application: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the spore suspension at various concentrations. A solvent control is included.
-
Incubation: A 40 µl aliquot of the treated spore suspension is placed on a hydrophobic surface, such as a plastic coverslip, and incubated in a humidity chamber at 25°C.
-
Microscopic Evaluation: After 2, 4, and 6 hours of incubation, the percentage of germinated spores and the length of the germ tubes are determined by observing at least 100 spores per replicate under a microscope.
-
Data Analysis: The ED50 values for spore germination inhibition and germ-tube elongation are calculated using probit analysis.
In Vivo Antifungal Assay: Whole Plant Spray Method
This protocol is a generalized method for evaluating the efficacy of fungicides and biocontrol agents against rice blast in a greenhouse or field setting.
-
Plant Material: Rice plants (a susceptible cultivar) are grown in pots under controlled greenhouse conditions or in field plots.
-
Treatment Application:
-
Chemical Fungicides: Fungicides are applied as a foliar spray at the manufacturer's recommended rates.
-
Biological Control Agents: Bacterial or fungal suspensions are applied as a foliar spray or as a seed/root dip.
-
A control group is treated with water or a blank formulation.
-
-
Pathogen Inoculation: 24 to 48 hours after treatment, plants are inoculated with a spore suspension of Pyricularia oryzae (e.g., 1 × 10^5 spores/ml) using an atomizer.
-
Incubation: Inoculated plants are maintained in a high-humidity environment (e.g., a dew chamber) for 24 hours to promote infection, and then returned to greenhouse or field conditions.
-
Disease Assessment: Disease severity is assessed 7-10 days after inoculation by visually scoring the percentage of leaf area covered with blast lesions.
-
Yield Assessment (for field trials): At maturity, grain yield is harvested from each plot and measured.
-
Data Analysis: The percentage of disease reduction compared to the control is calculated. Yield data is also statistically analyzed.
Signaling Pathways in Plant Defense Against Fungal Pathogens
Plants have evolved a sophisticated innate immune system to defend against fungal pathogens. This system is often described as a two-tiered model involving Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI).
Caption: Overview of Plant Immune Signaling Pathways against Fungal Pathogens.
The diagram above illustrates the two primary layers of the plant immune system. In Pattern-Triggered Immunity (PTI), conserved Pathogen-Associated Molecular Patterns (PAMPs), such as chitin from fungal cell walls, are recognized by Pattern Recognition Receptors (PRRs) on the plant cell surface. This recognition triggers a signaling cascade that leads to a basal defense response. To counteract this, successful pathogens deliver effector proteins into the plant cell to suppress PTI. The second layer, Effector-Triggered Immunity (ETI), involves the recognition of these effectors by intracellular Nucleotide-binding Leucine-rich repeat (NLR) proteins. ETI mounts a more rapid and robust defense response, often culminating in localized cell death known as the hypersensitive response, which restricts pathogen growth.[8][9][10]
Experimental Workflow for Antifungal Compound Screening
The process of identifying and validating a new antifungal agent like this compound involves a structured workflow from in vitro screening to in vivo testing.
Caption: A generalized workflow for the screening and validation of novel antifungal compounds.
This workflow begins with the isolation and identification of a potential antifungal compound. The compound then undergoes rigorous in vitro testing to determine its direct activity against the target pathogen. Promising candidates from in vitro screens are then advanced to in vivo trials in controlled environments to assess their efficacy on a host plant. The most successful compounds from these trials are subsequently evaluated in large-scale field trials to confirm their effectiveness under real-world agricultural conditions before they can be considered for commercial development.
Conclusion
This compound exhibits promising in vitro antifungal activity against Pyricularia oryzae. However, a comprehensive evaluation of its potential as a plant disease control agent necessitates in vivo studies to determine its efficacy, phytotoxicity, and optimal application methods under greenhouse and field conditions. The provided comparative data on existing chemical and biological treatments for rice blast highlights the benchmarks that new active ingredients like this compound must meet or exceed. Further research into the in vivo performance and the specific molecular targets of this compound within the plant immune signaling pathways will be critical in ascertaining its practical utility in agriculture.
References
- 1. This compound, a new antifungal diketopiperazine produced by Nectria haematococca Berk. et Br. (880701a-1) causing nectria blight disease on ornamental plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. ijcmas.com [ijcmas.com]
- 5. Biological control of rice blast disease with native Trichoderma isolates [jbiocontrol.areeo.ac.ir]
- 6. Frontiers | The Potential of Streptomyces as Biocontrol Agents against the Rice Blast Fungus, Magnaporthe oryzae (Pyricularia oryzae) [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Effector-Triggered Immunity in Plants: New Pieces in the Puzzle Create a Different Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Haematocin and Other Nectria Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, the fungal genus Nectria represents a rich and diverse source of bioactive secondary metabolites. Among these, Haematocin, a diketopiperazine produced by Nectria haematococca, has demonstrated notable antifungal properties. This guide provides a comparative analysis of this compound's biological activity against other prominent metabolites isolated from various Nectria species, supported by experimental data and detailed protocols to aid in further research and development.
Performance Comparison of Nectria Metabolites
The diverse chemical structures of metabolites produced by Nectria species translate into a wide range of biological activities, including antifungal, antibacterial, cytotoxic, and enzyme-inhibitory effects. This section summarizes the quantitative data on the efficacy of this compound and other selected Nectria metabolites.
Antifungal Activity
This compound has been specifically evaluated for its antifungal activity against Pyricularia oryzae, the causative agent of rice blast disease. Its efficacy is compared with other Nectria metabolites where data is available.
Table 1: Comparative Antifungal Activity of this compound and Other Fungal Metabolites
| Compound | Producing Organism | Target Organism | Activity Metric | Value | Reference |
| This compound | Nectria haematococca | Pyricularia oryzae | ED50 (Germ-tube elongation) | 30 µg/mL | |
| This compound | Nectria haematococca | Pyricularia oryzae | ED50 (Spore germination) | 160 µg/mL | |
| Venturicidin A | Streptomyces sp. SN5452 | Pyricularia oryzae | EC50 (Mycelial growth) | 0.11 µg/mL | [1] |
| Venturicidin B | Streptomyces sp. SN5452 | Pyricularia oryzae | EC50 (Mycelial growth) | 0.15 µg/mL | [1] |
Note: Comparative data for other Nectria metabolites against Pyricularia oryzae is limited in the reviewed literature. Venturicidins are included for context on potent anti-Pyricularia oryzae compounds.
Cytotoxic Activity
Several metabolites from Nectria species have been investigated for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing cytotoxicity.
Table 2: Comparative Cytotoxic Activity of Nectria Metabolites
| Compound | Producing Organism | Cell Line | IC50 Value | Reference |
| Nectriatones A-B (1-2), Nectriatone C (3), and phenolic sesquiterpenes (4-6) | Nectria sp. B-13 | SW1990, HCT-116, MCF-7, K562 | 0.43 to 42.64 µM | [2] |
| Colletorin B, Ilicicolin C, E, F | Nectria galligena | Human lung fibroblasts | 64-120 µg/mL | [3] |
| α,β-dehydrocurvularin | Nectria galligena | Human lung fibroblasts | < 12 µg/mL | [3] |
| Massarilactone H | Unknown Fungus | A549, Hs683, SKMEL-28 | 31.6 - 35.2 µM | [4] |
| Compounds 52, 53, 55 | Penicillium chrysogenum E-N118 | Du145, A-549, HeLa | 8, 20, 20 µg/mL | [4] |
Antimicrobial Activity
Beyond antifungal effects, Nectria metabolites exhibit a broad spectrum of antimicrobial activity against various bacteria. The minimum inhibitory concentration (MIC) is a standard measure of this activity.
Table 3: Comparative Antimicrobial Activity of Nectria Metabolites
| Compound | Producing Organism | Target Organism | MIC Value | Reference |
| Phenolic sesquiterpene (4) | Nectria sp. B-13 | Escherichia coli | 4.0 µg/mL | [2] |
| Phenolic sesquiterpene (4) | Nectria sp. B-13 | Bacillus subtilis | 2.0 µg/mL | [2] |
| Phenolic sesquiterpene (4) | Nectria sp. B-13 | Staphylococcus aureus | 4.0 µg/mL | [2] |
| Ilicicolin C and F | Nectria galligena | Pseudomonas syringae | 28.5 µg/mL | [3] |
| α,β-dehydrocurvularin | Nectria galligena | Pseudomonas syringae | 14.2 µg/mL | [3] |
| Crude Extracts | Neofusicoccum parvum | Various bacteria | 0.63 mg/mL | [5] |
Enzyme Inhibitory Activity
Certain Nectria metabolites have been shown to inhibit the activity of enzymes such as acetylcholinesterase (AChE), which is a target for the treatment of Alzheimer's disease.
Table 4: Comparative Enzyme Inhibitory Activity of Nectria Metabolites
| Compound | Producing Organism | Target Enzyme | IC50 Value | Reference |
| Colletochlorin B, Ilicicolin C and E | Nectria galligena | Acetylcholinesterase (AChE) | 30-36 µg/mL | [3] |
| Compounds 40, 41, 47, 48 | Acremonium sp. | Acetylcholinesterase (AChE) | 1.89 - 6.71 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for the key experiments cited in this guide.
Antifungal Bioassay Protocol (Against Pyricularia oryzae)
This protocol is adapted for determining the antifungal activity of compounds against the mycelial growth and spore germination of Pyricularia oryzae.
Materials:
-
Potato Dextrose Agar (PDA) plates
-
Sterile distilled water
-
Tween 20 (0.05%)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Pyricularia oryzae culture
-
Spectrophotometer
-
Microscope and hemocytometer
-
96-well microtiter plates
Procedure:
Mycelial Growth Inhibition Assay:
-
Prepare PDA plates containing various concentrations of the test compound. A solvent control should also be prepared.
-
From a 7-day-old culture of P. oryzae, cut a 5 mm diameter mycelial disc.
-
Place the mycelial disc at the center of each PDA plate.
-
Incubate the plates at 25°C for 5-7 days.
-
Measure the diameter of the fungal colony.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the diameter of the control colony and dt is the diameter of the treated colony.
-
Determine the EC50 value from a dose-response curve.[1]
Spore Germination Assay:
-
Harvest conidia from a 10-day-old culture of P. oryzae by flooding the plate with sterile distilled water containing 0.05% Tween 20.
-
Adjust the spore suspension to a concentration of 1 x 10^5 spores/mL using a hemocytometer.
-
In a 96-well microtiter plate, mix 50 µL of the spore suspension with 50 µL of various concentrations of the test compound.
-
Incubate the plate at 28°C for 16 hours.
-
Observe the germination of at least 100 spores per well under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of germination inhibition and determine the ED50 value.
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[7]
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay Protocol
This protocol is based on the Ellman method for determining AChE activity.
Materials:
-
96-well plate
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compound dissolved in a suitable solvent
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of AChE solution to each well.[8]
-
Incubate the plate at 25°C for 10 minutes.[8]
-
Add 10 µL of DTNB solution to each well.[8]
-
Initiate the reaction by adding 10 µL of ATCI solution.[8]
-
Immediately measure the absorbance at 412 nm at multiple time points or after a fixed time (e.g., 10-30 minutes).
-
The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Molecular Interactions and Workflows
To better understand the potential mechanisms of action and experimental processes, the following diagrams are provided.
Potential Signaling Pathways for Diketopiperazines
Diketopiperazines, the class of compounds to which this compound belongs, are known to interact with various cellular signaling pathways. This diagram illustrates a generalized overview of potential interactions that could be relevant for this compound's bioactivity.
Caption: Potential mechanisms of action for diketopiperazines like this compound.
Experimental Workflow for Bioactivity Screening
This diagram outlines the general workflow for screening fungal metabolites for their biological activities, from fungal culture to the determination of IC50 or MIC values.
Caption: General workflow for screening fungal metabolites for bioactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive metabolites from the Arctic fungus Nectria sp. B-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive metabolites from the fungus Nectria galligena, the main apple canker agent in Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the antimicrobial and anticancer potential of culturable fungal endophytes isolated from the stems of Kirkia acuminata Oliv - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Secondary Metabolites Extracted from Endophytic Fungus in Pongamia pinnata Barks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Comparative Analysis of Haematocin Bioassay Results in Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and methodological comparison of Haematocin, a diketopiperazine with known antifungal properties, against other established antifungal agents. The information is intended to assist researchers in evaluating its potential efficacy and designing further experimental studies.
Executive Summary
This compound, a natural compound isolated from Nectria haematococca, has demonstrated notable antifungal activity. Bioassays have primarily focused on its inhibitory effects on fungal growth, particularly spore germination and germ-tube elongation. This guide presents available quantitative data on this compound's bioactivity and compares it with the performance of standard antifungal drugs. Detailed experimental protocols for conducting similar bioassays are provided to ensure reproducibility and facilitate further comparative studies. Additionally, a putative mechanism of action for this compound is visualized, offering a basis for more in-depth mechanistic investigations.
Data Presentation: Comparative Antifungal Activity
The following table summarizes the available quantitative data on the antifungal activity of this compound and provides a comparison with commonly used antifungal agents. It is important to note that direct comparative studies of this compound against a wide range of fungi using standardized methods like Minimum Inhibitory Concentration (MIC) are not extensively available in the public domain. The data for this compound is presented as ED50 (Effective Dose for 50% inhibition), while data for other antifungals are typically presented as MIC values.
| Antifungal Agent | Fungal Species | Bioassay Metric | Value (µg/mL) |
| This compound | Pyricularia oryzae | ED50 (Germ-tube elongation) | 30[1] |
| This compound | Pyricularia oryzae | ED50 (Spore germination) | 160[1] |
| Amphotericin B | Candida albicans | MIC | 0.25 - 1.0 |
| Fluconazole | Candida albicans | MIC | 0.25 - 2.0 |
| Itraconazole | Aspergillus fumigatus | MIC | 0.125 - 1.0 |
| Caspofungin | Candida albicans | MIC | 0.015 - 0.25 |
Note: MIC values for standard antifungals can vary depending on the specific strain and testing conditions. The values presented are typical ranges. A direct comparison of ED50 and MIC values should be made with caution due to the different methodologies used to derive them.
Experimental Protocols
To ensure consistency and comparability of results, standardized bioassay protocols are essential. The following are detailed methodologies for key experiments in antifungal susceptibility testing.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
a. Preparation of Antifungal Stock Solution:
-
Dissolve the antifungal agent (e.g., this compound) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1600 µg/mL).
b. Preparation of Microtiter Plates:
-
Use sterile 96-well microtiter plates.
-
Add 100 µL of sterile RPMI-1640 medium (buffered with MOPS) to all wells.
-
Perform serial two-fold dilutions of the antifungal stock solution across the wells to achieve a range of concentrations. Leave a well with no antifungal agent as a growth control.
c. Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.
-
Harvest spores or yeast cells and suspend them in sterile saline.
-
Adjust the inoculum concentration to approximately 1-5 x 10^5 CFU/mL using a spectrophotometer or hemocytometer.
d. Inoculation and Incubation:
-
Inoculate each well with 100 µL of the fungal suspension.
-
Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours.
e. Reading the MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
Spore Germination Inhibition Assay
This assay is particularly relevant for filamentous fungi and evaluates the effect of a compound on the initial stages of fungal development.
a. Spore Suspension:
-
Prepare a spore suspension as described in the MIC protocol, adjusting the concentration to approximately 1 x 10^6 spores/mL in a liquid growth medium.
b. Assay Setup:
-
In a 96-well plate, add 50 µL of the spore suspension to 50 µL of the growth medium containing serial dilutions of the antifungal agent.
c. Incubation:
-
Incubate the plate at the optimal temperature for germination for a period sufficient to allow for germ tube formation in the control wells (typically 6-24 hours).
d. Microscopic Examination:
-
Using a microscope, examine at least 100 spores per well.
-
A spore is considered germinated if the germ tube is at least as long as the diameter of the spore.
-
Calculate the percentage of germination for each concentration.
e. Data Analysis:
-
Plot the percentage of germination against the antifungal concentration and determine the ED50 value, the concentration that inhibits 50% of spore germination.
Mandatory Visualization
Putative Antifungal Mechanism of Action of Diketopiperazines
The precise signaling pathway of this compound's antifungal action is not yet fully elucidated. However, based on the known mechanisms of other diketopiperazines and antifungal agents that target the fungal cell envelope, a putative mechanism can be proposed. This diagram illustrates a potential pathway where this compound interacts with the fungal cell wall or membrane, leading to downstream effects that inhibit fungal growth.
Caption: Putative mechanism of this compound's antifungal action.
Experimental Workflow for Antifungal Bioassay
The following diagram outlines the general workflow for conducting an antifungal bioassay to determine the efficacy of a compound like this compound.
Caption: General workflow for an antifungal bioassay.
References
Comparative Antifungal Efficacy of Haematocin: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal properties of Haematocin, a novel diketopiperazine. Due to the limited availability of peer-reviewed data on this compound, this document summarizes the existing findings and presents them alongside data for other established antifungal agents to offer a contextual framework for research and development. Direct comparative studies between this compound and other antifungals are not yet available in the public domain.
This compound: Profile and Antifungal Activity
This compound is a new antifungal diketopiperazine isolated from the culture broth of Nectria haematococca. Its primary reported antifungal activity is against Pyricularia oryzae, the causative agent of rice blast disease.
Quantitative Data on this compound's Antifungal Effects
The following table summarizes the known antifungal efficacy of this compound against Pyricularia oryzae.
| Compound | Fungal Species | Assay Type | ED50 (µg/mL) |
| This compound | Pyricularia oryzae | Germ-tube Elongation Inhibition | 30 |
| This compound | Pyricularia oryzae | Spore Germination Inhibition | 160 |
Comparative Antifungal Agents
Quantitative Data for Other Antifungal Agents against Pyricularia oryzae
| Compound | Class | Fungal Species | Assay Type | EC50 (µg/mL) |
| Azoxystrobin | Strobilurin (QoI) | Pyricularia oryzae | Mycelial Growth Inhibition | Gradual increase over time |
| Tebuconazole | Triazole (DMI) | Pyricularia oryzae | Mycelial Growth Inhibition | Highly effective at 50-150 ppm |
| Carbendazim | Benzimidazole | Pyricularia oryzae | Mycelial Growth Inhibition | 0.30 |
| Venturicidin A | Macrolide | Pyricularia oryzae | Mycelial Growth Inhibition | 0.11 |
| Venturicidin A | Macrolide | Pyricularia oryzae | Conidial Germination Inhibition | 0.27 |
| Venturicidin B | Macrolide | Pyricularia oryzae | Mycelial Growth Inhibition | 0.15 |
| Venturicidin B | Macrolide | Pyricularia oryzae | Conidial Germination Inhibition | 0.39 |
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not fully described in the available literature. However, based on standard mycological assays, the following methodologies are likely to have been employed.
Spore Germination Inhibition Assay
This assay is designed to determine the concentration of an antifungal agent that inhibits the germination of fungal spores.
-
Preparation of Spore Suspension: A spore suspension of the target fungus (e.g., Pyricularia oryzae) is prepared in sterile distilled water or a suitable buffer and the concentration is adjusted using a hemocytometer to a standard value (e.g., 1 x 10^5 spores/mL).
-
Preparation of Antifungal Solutions: The antifungal compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in a liquid growth medium.
-
Incubation: An aliquot of the spore suspension is added to each concentration of the antifungal solution in a multi-well plate. Control wells containing the spore suspension with the solvent but without the antifungal agent are also prepared.
-
Microscopic Examination: The plates are incubated at an optimal temperature for the fungus (e.g., 25-28°C) for a period sufficient for germination to occur in the control wells (typically 18-24 hours).
-
Data Analysis: The percentage of germinated spores is determined by observing a set number of spores (e.g., 100) under a microscope for each concentration. A spore is considered germinated if the germ tube is at least as long as the spore's diameter. The ED50 value, the concentration at which 50% of the spores are inhibited from germinating, is then calculated.[1][2][3][4]
Germ-Tube Elongation Inhibition Assay
This assay assesses the effect of an antifungal agent on the growth of the germ tube after spore germination has initiated.
-
Spore Germination: Spores are first allowed to germinate in a nutrient-rich medium for a short period until short germ tubes are visible.
-
Exposure to Antifungal Agent: The germinated spores are then exposed to various concentrations of the antifungal compound in a fresh medium.
-
Incubation: The cultures are incubated for a further period to allow for germ tube elongation in the control samples.
-
Measurement of Germ-Tube Length: The length of the germ tubes is measured for a significant number of spores at each concentration using a microscope with a calibrated eyepiece.
-
Data Analysis: The average germ-tube length at each concentration is compared to the control, and the ED50 value for the inhibition of elongation is determined.
Potential Signaling Pathways in Antifungal Action
The specific signaling pathways affected by this compound have not been elucidated. However, a common target for antifungal agents is the cell wall integrity (CWI) pathway, which is crucial for fungal survival and response to stress.
Fungal Cell Wall Integrity (CWI) Pathway
The CWI pathway is a highly conserved signaling cascade in fungi that regulates cell wall synthesis and remodeling in response to cell wall stress.[2][5][6] This pathway is essential for maintaining the structural integrity of the fungal cell, making it an attractive target for antifungal drugs.
Caption: A simplified diagram of the fungal Cell Wall Integrity (CWI) signaling pathway.
References
- 1. 2.3.2. Spore Germination Inhibition Assay [bio-protocol.org]
- 2. Determination of Spore Germination Inhibition Activity [bio-protocol.org]
- 3. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Germ Tube Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 6. assets.fishersci.com [assets.fishersci.com]
Independent Verification of Haematocin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal agent Haematocin with established alternatives, supported by experimental data and detailed methodologies for independent verification. This compound, a diketopiperazine isolated from Nectria haematococca, has demonstrated notable antifungal properties, particularly against the rice blast fungus Pyricularia oryzae.[1][2] This document outlines its presumed mechanism of action and compares its efficacy with that of a widely used azole antifungal, Tebuconazole.
Putative Mechanism of Action: this compound
While the precise signaling pathway of this compound is yet to be fully elucidated, its classification as a diketopiperazine suggests a mechanism of action common to this class of cyclic dipeptides. Diketopiperazines are known to exhibit a range of biological activities, including the induction of apoptosis and inhibition of biofilm formation in fungal pathogens. The primary antifungal effect of this compound against Pyricularia oryzae has been quantified through the inhibition of germ-tube elongation and spore germination.[1][2]
Comparator Antifungal Agents
For a comprehensive evaluation of this compound's performance, we compare it to Tebuconazole, a triazole antifungal agent with a well-established mechanism of action.
-
Tebuconazole (Azole Antifungal): Tebuconazole inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to impaired membrane function and ultimately inhibits fungal growth.
Comparative Efficacy Data
The following table summarizes the available quantitative data on the efficacy of this compound and Tebuconazole against Pyricularia oryzae. It is important to note that the metrics for this compound (ED50) and Tebuconazole (EC50) are different, which should be considered when interpreting the data. ED50 refers to the effective dose for 50% of the population, while EC50 refers to the concentration that gives a half-maximal response.
| Compound | Fungal Species | Metric | Value | Reference |
| This compound | Pyricularia oryzae | ED50 (Germ-tube elongation inhibition) | 30 µg/mL | [1][2] |
| Pyricularia oryzae | ED50 (Spore germination inhibition) | 160 µg/mL | [1][2] | |
| Tebuconazole | Pyricularia oryzae | EC50 (Mycelial growth inhibition) | 0.036 - 1.438 µg/mL | [3] |
| Metconazole (Azole) | Pyricularia oryzae | Inhibition at 1.0 µg/mL (Mycelial growth) | >80% | [4] |
| Novel Diketopiperazine | Pyricularia oryzae | MIC | 0.36 µM | [5] |
| Cyclo(L-leucyl-L-prolyl) (Diketopiperazine) | Pyricularia oryzae IFO5994 | MIC | 2.5 mg/mL | [6] |
Experimental Protocols for Independent Verification
To facilitate independent verification of this compound's mechanism of action and its comparison with other antifungals, detailed protocols for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Fungal isolate (Pyricularia oryzae)
-
Culture medium (e.g., Potato Dextrose Broth)
-
Antifungal agents (this compound, Tebuconazole)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each antifungal agent in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the antifungal agents in the culture medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the fungal isolate.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungus without antifungal) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature and duration for the fungus.
-
Determine the MIC as the lowest concentration of the antifungal agent at which there is no visible growth.
Spore Germination Assay
This assay assesses the effect of antifungal agents on the germination of fungal spores.
Materials:
-
Fungal spores (Pyricularia oryzae)
-
Germination medium (e.g., water agar)
-
Antifungal agents
-
Microscope slides or multi-well plates
-
Microscope
Procedure:
-
Prepare a suspension of fungal spores in sterile water.
-
Prepare different concentrations of the antifungal agents in the germination medium.
-
Mix the spore suspension with the antifungal-containing medium.
-
Incubate the mixture under conditions that promote germination.
-
At specific time points, observe the spores under a microscope.
-
Count the number of germinated and non-germinated spores to determine the percentage of inhibition.
Cell Membrane Permeability Assay
This assay evaluates the ability of an antifungal agent to disrupt the fungal cell membrane.
Materials:
-
Fungal cells
-
Fluorescent dyes that are excluded by intact cell membranes (e.g., propidium iodide, SYTOX Green)
-
Antifungal agents
-
Fluorometer or fluorescence microscope
Procedure:
-
Treat fungal cells with different concentrations of the antifungal agents.
-
Add the fluorescent dye to the cell suspension.
-
Incubate for a short period.
-
Measure the fluorescence intensity. An increase in fluorescence indicates that the dye has entered the cells through a damaged membrane.
Chitin Synthase Activity Assay
This assay measures the activity of chitin synthase, an enzyme essential for fungal cell wall synthesis.
Materials:
-
Fungal cell extracts
-
Substrate for chitin synthase (UDP-N-acetylglucosamine)
-
Antifungal agents
-
Assay buffer and reagents for detecting chitin formation
Procedure:
-
Prepare crude enzyme extracts from fungal cells.
-
Incubate the enzyme extract with the substrate in the presence of different concentrations of the antifungal agents.
-
Quantify the amount of chitin produced using a colorimetric or radiometric method. A decrease in chitin production indicates inhibition of chitin synthase.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound in comparison to Tebuconazole, and a general workflow for the independent verification of their antifungal properties.
Caption: Comparative signaling pathways of this compound and Tebuconazole.
Caption: Experimental workflow for comparative analysis.
References
- 1. This compound, a new antifungal diketopiperazine produced by Nectria haematococca Berk. et Br. (880701a-1) causing nectria blight disease on ornamental plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitivity of Pyricularia oryzae Populations to Fungicides Over a 26-Year Time Frame in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel antifungal diketopiperazine from marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Haematoxylin: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Haematoxylin, a common biological stain. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with Haematoxylin and to take appropriate safety measures.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling Haematoxylin. This includes:
-
Eye/Face Protection: Tight-sealing safety goggles or a face shield.[1][2]
-
Skin Protection: Wear protective gloves and a lab coat or other protective clothing.[1][3]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a suitable respiratory protection.[4][5]
Engineering Controls: Work in a well-ventilated area, preferably with a local exhaust ventilation system, to minimize inhalation of dust or vapors.[1][3] Emergency eye wash stations and safety showers should be readily accessible.[3]
First Aid Measures:
-
After eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[2][3]
-
After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1]
-
If inhaled: Remove to fresh air. If symptoms persist, call a physician.[1][3]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[1][3]
Haematoxylin Hazard Summary
The following table summarizes the key hazard information for Haematoxylin based on available Safety Data Sheets (SDS).
| Hazard Classification | Description | Precautionary Statements |
| Eye Irritation | Causes serious eye irritation.[2][3][4] | P264: Wash skin thoroughly after handling.[2] P280: Wear eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337+P313: If eye irritation persists: Get medical advice/attention.[2] |
| Aquatic Hazard | Harmful to aquatic life (short-term).[2] | P273: Avoid release to the environment.[2] |
| Flammability | Some solutions may be flammable. | P210: Keep away from heat, sparks, open flames, hot surfaces. No smoking.[5] P233: Keep container tightly closed.[5] |
Step-by-Step Disposal Protocol
The proper disposal of Haematoxylin waste is critical to prevent environmental contamination and ensure compliance with local, regional, and national regulations. This material and its container must be disposed of as hazardous waste.[4]
Step 1: Segregation of Waste
-
Solid Waste: Collect non-sharp, solid waste contaminated with Haematoxylin (e.g., gloves, contaminated paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Collect liquid Haematoxylin waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with Haematoxylin must be placed in a rigid, puncture-resistant sharps container that is clearly labeled as hazardous waste.[6]
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "Haematoxylin Waste").
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[3][5] Keep containers tightly closed.[4][5]
Step 3: Arrange for Professional Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3][4] Do not empty into drains.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
The logical workflow for the proper disposal of Haematoxylin is illustrated in the diagram below.
Caption: Logical workflow for the proper disposal of Haematoxylin waste.
Experimental Protocols
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of Haematoxylin waste, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
